molecular formula C7H8FNO B1326287 3-Fluoro-2-methoxy-6-methylpyridine CAS No. 375368-80-2

3-Fluoro-2-methoxy-6-methylpyridine

Cat. No.: B1326287
CAS No.: 375368-80-2
M. Wt: 141.14 g/mol
InChI Key: DAQMWRIPXIPMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-methoxy-6-methylpyridine (CAS 375368-80-2) is a pyridine derivative with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol . This compound is a versatile building block in organic synthesis, primarily serving as a key intermediate in the research and development of pharmaceutical compounds . Its specific chemical structure makes it valuable for constructing complex molecules, particularly in the synthesis of potential antibacterial and neurological drugs . As a fine chemical, it typically appears as a colorless to yellow liquid . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQMWRIPXIPMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647480
Record name 3-Fluoro-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-80-2
Record name 3-Fluoro-2-methoxy-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375368-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 3-Fluoro-2-methoxy-6-methylpyridine. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Characteristics

This compound, with the CAS number 375368-80-2, is a substituted pyridine derivative.[1][2] Its fundamental physical data are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Melting Point Approx. -20 °C[3]
Boiling Point 190-195 °C[3]
Density Approx. 0.98 g/cm³[3]
Purity 97%[1][2]

This compound is noted to be stable under standard room temperature and pressure conditions.[3] However, it poses a risk of combustion and explosion when exposed to open flames, high temperatures, or strong oxidizing agents.[3] Its liquid state at room temperature is a consequence of its relatively low melting point.[3] The density, being slightly less than water, is a critical parameter in liquid-liquid separation processes.[3]

Experimental Protocols

  • Melting Point: Determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate until the transition from solid to liquid is observed.

  • Boiling Point: Measured using distillation techniques under controlled pressure. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

  • Density: Typically measured using a pycnometer or a digital density meter, which provides a precise measurement of mass per unit volume at a specific temperature.

  • Purity: Assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which separate the compound from any impurities to determine its relative concentration.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways or established experimental workflows. As a substituted pyridine, it holds potential as a building block in the synthesis of more complex, biologically active molecules.[4][5] The introduction of fluorine and methoxy groups can influence the electronic and steric properties, which in turn may affect the compound's interaction with biological targets.[5][6] Further research is required to elucidate its specific biological functions and establish its role in any signaling cascades.

Due to the lack of information on its involvement in signaling pathways or defined experimental workflows, no diagrams can be provided at this time.

References

3-Fluoro-2-methoxy-6-methylpyridine chemical structure and CAS number 375368-80-2

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 375368-80-2

This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxy-6-methylpyridine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

This compound is a substituted pyridine ring with a fluorine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 375368-80-2[1][2]
Molecular Formula C₇H₈FNO[1][2]
Molecular Weight 141.14 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Melting Point ~ -20 °C[3]
Boiling Point 190-195 °C[3]
Density ~ 0.98 g/cm³[3]
Purity Typically >96-97% (as per commercial suppliers)[2][4]
Storage Inert atmosphere, room temperature[1]

Note: Some physical properties are sourced from commercial suppliers and should be considered as approximate values.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in publicly available scientific literature. However, a plausible multi-step synthetic pathway can be proposed based on established pyridine chemistry and patent literature for structurally related compounds.

A potential synthetic route could commence from a readily available starting material such as 3-amino-6-methylpyridine. The synthesis would likely proceed through key steps of bromination, fluorination, and subsequent methoxylation.

Proposed Synthetic Pathway:

Synthetic_Pathway cluster_reagents Key Reagents A 3-Amino-6-methylpyridine B 3-Amino-2-bromo-6-methylpyridine A->B Bromination C 2-Bromo-3-fluoro-6-methylpyridine B->C Balz-Schiemann Reaction (Diazotization & Fluorination) D This compound C->D Nucleophilic Substitution (Methoxylation) R1 Bromine source R2 NaNO₂, HBF₄ or HF R3 Sodium methoxide

Figure 1: Proposed Synthetic Pathway for this compound. This diagram illustrates a potential multi-step synthesis starting from 3-amino-6-methylpyridine.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar fluorinated pyridines and should be adapted and optimized for specific laboratory conditions.

Step 1: Bromination of 3-Amino-6-methylpyridine

  • 3-Amino-6-methylpyridine would be dissolved in a suitable solvent.

  • A brominating agent (e.g., N-bromosuccinimide or bromine) would be added portion-wise, likely at a controlled temperature to manage selectivity.

  • The reaction progress would be monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the product, 3-amino-2-bromo-6-methylpyridine, would be isolated and purified through standard workup and crystallization or chromatography.

Step 2: Fluorination via Balz-Schiemann Reaction

  • The resulting 3-amino-2-bromo-6-methylpyridine would be subjected to diazotization using sodium nitrite in the presence of a strong acid like tetrafluoroboric acid or anhydrous hydrogen fluoride at low temperatures.

  • The intermediate diazonium salt would then be decomposed, typically by heating, to yield 2-bromo-3-fluoro-6-methylpyridine.

  • Careful control of temperature and reaction conditions is crucial for this step to ensure safety and good yield.

  • The product would be isolated through extraction and purified.

Step 3: Methoxylation

  • 2-Bromo-3-fluoro-6-methylpyridine would be reacted with sodium methoxide in a suitable solvent such as methanol or an aprotic polar solvent like DMF.

  • This nucleophilic aromatic substitution reaction would replace the bromine atom with a methoxy group.

  • The reaction would likely require heating to proceed at a reasonable rate.

  • After completion, the final product, this compound, would be isolated by aqueous workup and purified by distillation or column chromatography.

Applications in Research and Development

Substituted fluorinated pyridines are a critical class of intermediates in the development of new pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.

Pharmaceutical Applications

While specific drugs synthesized directly from this compound are not prominently documented, its structural motifs suggest its utility as a key building block in several therapeutic areas:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of this compound could be leveraged to achieve selectivity for particular kinase targets.

  • Antibacterial Agents: Fluorinated aromatic rings are present in the fluoroquinolone class of antibiotics. This suggests the potential for incorporating this compound into novel antibacterial drug discovery programs.[3]

  • Neurological Drugs: The compound has been mentioned as a potential intermediate in the synthesis of drugs for neurodegenerative diseases, where it may help in modulating neurotransmitter transmission.[3]

Drug_Development_Workflow A This compound (Building Block) B Chemical Modification (e.g., Cross-Coupling, Functional Group Interconversion) A->B C Library of Derivative Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Figure 2: Role in Drug Discovery Workflow. This diagram shows the logical flow of how a building block like this compound is utilized in the early stages of drug discovery.

Agrochemical Applications

Similar to pharmaceuticals, the introduction of fluorine into pyridine-based agrochemicals can enhance their efficacy and metabolic stability. This compound could serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides.

Safety and Handling

Detailed toxicology data for this compound is not widely available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is described as being stable under normal conditions but may pose a combustion risk in the presence of open flames or strong oxidizing agents.[3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its fluorinated pyridine core offers a strategic advantage for medicinal chemists seeking to modulate the properties of bioactive molecules. While detailed experimental data in the public domain is limited, its structural similarity to other important intermediates suggests it is a compound of interest for further research and application. The development of a robust and scalable synthetic route will be key to unlocking its full potential.

References

An In-depth Technical Guide on the Solubility of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Fluoro-2-methoxy-6-methylpyridine (CAS No. 375368-80-2), a pyridine derivative of interest in pharmaceutical and agrochemical research. Due to its role as a key intermediate in the synthesis of biologically active compounds, understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available physical property data, provides established experimental protocols for solubility determination, and presents a generalized workflow for solubility screening relevant to drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₇H₈FNO.[1][2] It is structurally related to pyridine, a fundamental scaffold in medicinal chemistry. The presence of a fluorine atom, a methoxy group, and a methyl group on the pyridine ring imparts specific physicochemical properties that influence its reactivity and solubility. In drug discovery, solubility is a pivotal parameter that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[3] For synthetic chemists, solubility dictates the choice of solvents for reactions, extraction, and crystallization.

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide provides the necessary protocols to determine these values experimentally.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for handling the compound safely and for designing solubility experiments.

PropertyValueSource
CAS Number 375368-80-2[1][2]
Molecular Formula C₇H₈FNO[1][2]
Molecular Weight 141.14 g/mol [1][2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 190-195 °C[4]
Density ~0.98 g/cm³[4]

Note: Some sources indicate that specific data for properties like melting point, boiling point, and solubility are needed, suggesting the available information may be limited or predictive.[4]

Quantitative Solubility Data

Researchers are advised to determine solubility experimentally based on their specific needs. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are established, reliable methods for determining the solubility of a solid compound in a liquid solvent. The most common and accurate method is the shake-flask or gravimetric method.[6][7][8]

This method measures the equilibrium solubility of a compound and is considered the gold standard.[8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature under equilibrium conditions.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate)

  • Sealed vials or flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Filtration or centrifugation equipment (e.g., 0.45 µm syringe filters)

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid. This can be achieved by filtering the supernatant through a syringe filter or by centrifugation.[6]

  • Analysis: Accurately measure a known volume or weight of the clear, saturated filtrate into a pre-weighed container.[6]

  • Solvent Evaporation: Completely evaporate the solvent from the measured sample under controlled conditions, such as in a vacuum oven at a temperature below the compound's boiling point.[9]

  • Calculation: Weigh the container with the remaining solid residue. The mass of the residue corresponds to the amount of solute dissolved in the known volume of the solvent. Calculate the solubility in desired units (e.g., g/L or mg/mL).[6]

For early-stage drug discovery, a higher-throughput method like kinetic solubility screening is often employed to quickly assess a large number of compounds.[3][10]

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous solution when added from a concentrated organic stock (typically DMSO).

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).[7]

  • Serial Dilution: In a microtiter plate, add the stock solution to an aqueous buffer system in various concentrations.

  • Precipitation Measurement: Use a laser nephelometer to measure the light scattering caused by the formation of precipitate as the compound's concentration exceeds its solubility limit.[11] The concentration at which precipitation is first detected is the kinetic solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility Determination.

Kinetic_Solubility_Pathway Pathway for Kinetic Solubility Screening prep Prepare High-Concentration Stock Solution (e.g., 10mM in DMSO) dispense Dispense Stock into Aqueous Buffer in Microplate (Creating Concentration Gradient) prep->dispense measure Measure Turbidity via Laser Nephelometry dispense->measure analyze Identify Concentration at which Precipitation Occurs measure->analyze result Kinetic Solubility Value analyze->result

Caption: Logical pathway for high-throughput kinetic solubility screening.

Conclusion

While direct, quantitative solubility data for this compound remains sparse in public literature, its importance as a synthetic intermediate necessitates a clear understanding of this property. The experimental protocols detailed in this guide, particularly the shake-flask method, provide a robust framework for researchers to generate reliable and accurate solubility data. This information is invaluable for the efficient design of synthetic routes, purification strategies, and for the advancement of drug discovery programs involving this and related pyridine derivatives.

References

An In-depth Technical Guide to 3-Fluoro-2-methoxy-6-methylpyridine and its Structural Isomer in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical whitepaper provides a comprehensive overview of the chemical properties and synthesis of 3-Fluoro-2-methoxy-6-methylpyridine, a fluorinated pyridine derivative of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide leverages a detailed case study of its structural isomer, 2-methoxy-6-methylpyridine (MMP), to illustrate potential applications, experimental protocols, and data interpretation relevant to this class of molecules. The inclusion of fluorine in pyridine scaffolds is a well-established strategy in drug discovery to enhance pharmacological properties.[1][2] This document aims to be a valuable resource for researchers exploring the potential of substituted pyridines in therapeutic development.

Introduction to Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's pharmacokinetic and physicochemical properties.[3][4][5] When incorporated into heterocyclic scaffolds like pyridine, fluorine can modulate metabolic stability, membrane permeability, and binding affinity for target proteins.[1][2][5] Fluorinated pyridine derivatives are integral components of numerous FDA-approved drugs, highlighting their therapeutic importance.[1][2] This guide focuses on the specific compound this compound, exploring its characteristics and the broader context of its potential utility in drug discovery.

Physicochemical Properties of this compound

This compound is a substituted pyridine with the chemical formula C7H8FNO.[6][7] Its molecular weight is 141.14 g/mol .[6][7]

PropertyValueSource
Molecular Formula C7H8FNO[6][7]
Molecular Weight 141.14 g/mol [6][7]
CAS Number 375368-80-2[6]
Appearance Colorless to light yellow liquid[8]
Boiling Point 190-195 °C[8]
Melting Point ~ -20 °C[8]
Density ~ 0.98 g/cm³[8]

Synthesis of this compound

Case Study: The Structural Isomer 2-methoxy-6-methylpyridine (MMP) in Gallstone Dissolution

In the absence of extensive biological data for this compound, we present a detailed case study of its structural isomer, 2-methoxy-6-methylpyridine (MMP). A recent study has explored the efficacy and safety of MMP as a topical agent for gallstone dissolution, positioning it as a potential alternative to the clinical agent methyl-tertiary butyl ether (MTBE).

Experimental Protocol: In Vitro Gallstone Dissolution

Objective: To determine the in vitro efficacy of MMP in dissolving human gallstones compared to MTBE.

Methodology:

  • Human gallstones were collected and characterized.

  • Individual gallstones were placed in glass containers with either MMP or MTBE.

  • The containers were gently stirred at 37°C.

  • The dry weight of the gallstones was measured at 30, 60, 90, and 120-minute intervals to determine the rate of dissolution.

Quantitative Data: In Vitro Dissolution Rates
Time (minutes)MMP Dissolution (%)MTBE Dissolution (%)
305542
607556
1209569
24010082
Experimental Workflow: In Vivo Evaluation in a Porcine Model

The following diagram illustrates the workflow for the in vivo assessment of MMP's efficacy and safety in a porcine model of gallstone disease.

in_vivo_workflow cluster_preclinical_model Porcine Model Preparation cluster_treatment Treatment Protocol cluster_analysis Efficacy and Safety Analysis animal_model Acclimatization of Pigs gallstone_implantation Surgical Implantation of Cholesterol Gallstones animal_model->gallstone_implantation catheter_insertion Catheter Insertion into Gallbladder gallstone_implantation->catheter_insertion mmp_injection Injection of MMP catheter_insertion->mmp_injection mtbe_injection Injection of MTBE (Control) catheter_insertion->mtbe_injection treatment_duration 4 x 10 mL/15 min mmp_injection->treatment_duration mtbe_injection->treatment_duration euthanasia Euthanasia of Animals treatment_duration->euthanasia gallstone_analysis Gallstone Weight Measurement euthanasia->gallstone_analysis pharmacokinetics HPLC Analysis of Blood and Organs euthanasia->pharmacokinetics toxicology Histopathological Examination euthanasia->toxicology

Caption: In vivo experimental workflow for evaluating MMP.

Logical Relationship: Rationale for MMP as an MTBE Alternative

The following diagram outlines the logical reasoning behind investigating MMP as a safer alternative to MTBE for gallstone dissolution.

mmp_rationale cluster_problem Problem with MTBE cluster_solution Proposed Solution with MMP cluster_outcome Desired Outcome mtbe MTBE low_boiling_point Low Boiling Point (55°C) mtbe->low_boiling_point side_effects Side Effects (Nausea, Vomiting, etc.) low_boiling_point->side_effects alternative_treatment Safer, Effective Gallstone Dissolution Agent side_effects->alternative_treatment mmp MMP high_boiling_point Higher Boiling Point (156°C) mmp->high_boiling_point reduced_vaporization Reduced Vaporization high_boiling_point->reduced_vaporization improved_safety Improved Safety Profile reduced_vaporization->improved_safety improved_safety->alternative_treatment

Caption: Rationale for MMP as an MTBE alternative.

Potential Signaling Pathways and Broader Applications

While no specific signaling pathways have been elucidated for this compound, fluorinated pyridines are known to interact with a wide range of biological targets. Depending on the overall structure, they can be designed to modulate enzymes, receptors, and ion channels. The introduction of fluorine can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds and interact with protein active sites.

Given its structural motifs, this compound could be a valuable intermediate for the synthesis of novel compounds with potential activity in areas such as:

  • Neuroscience: Pyridine derivatives are common scaffolds for CNS-active drugs.

  • Oncology: Fluorinated heterocycles are frequently found in kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: The pyridine ring is a key component of many antibacterial and antiviral drugs.

Further research is required to determine the specific biological activities and potential therapeutic applications of this compound.

Conclusion

This compound represents an interesting, yet underexplored, molecule in the landscape of medicinal chemistry. Its physicochemical properties, combined with the known benefits of fluorine incorporation in drug candidates, suggest its potential as a valuable building block for the development of novel therapeutics. The detailed experimental data available for its structural isomer, 2-methoxy-6-methylpyridine, provides a strong framework for designing future studies to elucidate the biological activity and therapeutic potential of this and related fluorinated pyridines. This guide serves as a foundational resource to stimulate and inform further research in this promising area.

References

Spectroscopic Profile of 3-Fluoro-2-methoxy-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Fluoro-2-methoxy-6-methylpyridine (CAS No: 375368-80-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure and established principles of spectroscopy. Furthermore, it outlines comprehensive experimental protocols for acquiring such data, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈FNO

  • Molecular Weight: 141.14 g/mol [1]

  • CAS Number: 375368-80-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of the molecule's functional groups and substitution pattern on the pyridine ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (methyl)2.3 - 2.5s-
OCH₃ (methoxy)3.8 - 4.0s-
H-4 (aromatic)7.2 - 7.4t~8
H-5 (aromatic)6.8 - 7.0dd~8, ~4

Disclaimer: These are predicted values and may vary from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
CH₃20 - 25
OCH₃55 - 60
C-2158 - 162 (d, J_CF ≈ 10-15 Hz)
C-3140 - 145 (d, J_CF ≈ 240-260 Hz)
C-4120 - 125 (d, J_CF ≈ 15-20 Hz)
C-5115 - 120 (d, J_CF ≈ 5-10 Hz)
C-6155 - 160

Disclaimer: These are predicted values and may vary from experimental results. The carbon attached to fluorine (C-3) will exhibit a large coupling constant, while adjacent carbons will show smaller couplings.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=N, C=C (aromatic ring)1450 - 1600Strong
C-F (aryl fluoride)1200 - 1300Strong
C-O (methoxy)1000 - 1100 (asymmetric), 1250-1300 (symmetric)Strong

Disclaimer: These are predicted values and may vary from experimental results.

Mass Spectrometry

For high-resolution mass spectrometry (HRMS), the expected exact mass for the molecular ion [M]⁺ of C₇H₈FNO is 141.0584. The protonated molecule [M+H]⁺ would have an exact mass of 142.0662.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to determine the connectivity of the atoms.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample of this compound directly onto the ATR crystal.

    • Alternatively, if the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source and a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

  • Data Processing:

    • Determine the m/z value of the molecular ion peak.

    • For HRMS, the exact mass can be used to confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), the fragmentation pattern can be analyzed to further confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire 1H Spectrum transfer->acquire_h1 acquire_c13 Acquire 13C Spectrum transfer->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phasing Phasing & Calibration ft->phasing analysis Structural Elucidation phasing->analysis experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_prep Place Sample on ATR Crystal background Collect Background Spectrum sample_prep->background sample_spec Collect Sample Spectrum background->sample_spec processing Generate Absorbance Spectrum sample_spec->processing analysis Identify Functional Groups processing->analysis experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution infuse Infuse into Ion Source dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire mw Determine Molecular Weight acquire->mw formula Confirm Elemental Composition (HRMS) mw->formula

References

The Strategic Role of 3-Fluoro-2-methoxy-6-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount approach for optimizing molecular properties and enhancing therapeutic potential. Among the myriad of fluorinated building blocks, 3-Fluoro-2-methoxy-6-methylpyridine stands out as a versatile and highly valuable intermediate. This technical guide delves into the core applications of this compound in medicinal chemistry, providing an in-depth analysis for researchers, scientists, and drug development professionals. The strategic placement of fluoro, methoxy, and methyl groups on the pyridine ring offers a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and bacterial infections.

Core Physicochemical Properties and Synthetic Utility

This compound is a colorless to light yellow liquid with a boiling point between 190-195 °C.[1] Its structure presents multiple reactive sites amenable to further chemical modifications. The fluorine atom at the 3-position significantly influences the electron distribution within the pyridine ring, enhancing the potential for specific interactions with biological targets and improving metabolic stability.[2] The methoxy group at the 2-position and the methyl group at the 6-position provide additional handles for synthetic elaboration and can play a crucial role in modulating the pharmacokinetic profile of derivative compounds.

This substituted pyridine is a key precursor in various organic reactions, most notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide array of aryl and heteroaryl substituents, enabling the generation of large and diverse chemical libraries for high-throughput screening.[2][3]

Applications in Medicinal Chemistry

While direct therapeutic applications of this compound itself are not documented, its significance lies in its role as a critical building block for more complex and biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Anticancer Agents: Kinase Inhibitors

The fluorinated pyridine scaffold is a common feature in the design of protein kinase inhibitors, a major class of anticancer drugs. The unique electronic properties imparted by the fluorine atom can lead to enhanced binding affinity and selectivity for the target kinase. Patents have disclosed the use of substituted pyrazolo[1,5-a]pyridine compounds, which can be synthesized from intermediates like this compound, as potent inhibitors of RET (Rearranged during Transfection) kinase.[4] Mutations in the RET proto-oncogene are known drivers in various cancers, including thyroid and lung cancers.

The general structure of these inhibitors often involves a core heterocyclic system, such as pyrazolo[1,5-a]pyridine, attached to various substituted aryl and heteroaryl groups. The 3-fluoro-2-methoxypyridine moiety can serve as a key component in constructing the final inhibitor, contributing to the overall pharmacological profile.

Antibacterial Agents

The pyridine ring is a well-established pharmacophore in antibacterial drug discovery. Derivatives of this compound have been explored for the development of novel antibacterial agents. For instance, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives as potential antibacterial agents has been reported.[5] These compounds are designed to inhibit bacterial protein synthesis. The synthetic route to these molecules can involve the use of fluorinated pyridine intermediates to introduce the necessary structural motifs for potent antibacterial activity.

The structure-activity relationship (SAR) of these compounds often reveals that the substitution pattern on the pyridine ring is critical for their efficacy against various bacterial strains, including drug-resistant pathogens.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using fluorinated pyridine intermediates. It is important to note that these are examples of derivatives and not of this compound itself.

Compound ClassTargetRepresentative Compound ExampleIC50 (nM)Therapeutic Area
Pyrazolo[1,5-a]pyridineRET Kinase(Structure disclosed in patent)< 10Cancer
3-(Pyridine-3-yl)-2-oxazolidinoneBacterial Ribosome(Structure disclosed in publication)Varies by bacterial strainInfectious Diseases

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of compounds derived from this compound. Below are representative protocols for key synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated pyridine derivative with a boronic acid.

Materials:

  • Halogenated pyridine derivative (e.g., a bromo- or chloro-substituted derivative of this compound) (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the halogenated pyridine, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.[3]

Suzuki_Miyaura_Coupling Start Reaction Setup (Halogenated Pyridine, Boronic Acid, Pd Catalyst, Base) Inert_Atmosphere Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Solvent_Addition Solvent Addition (e.g., Dioxane/Water) Inert_Atmosphere->Solvent_Addition Heating Heating (90-100 °C) Solvent_Addition->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Continue heating if reaction incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Final_Product Coupled Product Purification->Final_Product

Suzuki-Miyaura Coupling Workflow

Signaling Pathways

The derivatives of this compound, particularly in the context of kinase inhibition, are designed to interfere with specific cellular signaling pathways that are often dysregulated in cancer. For example, RET kinase inhibitors block the downstream signaling cascades activated by the RET receptor tyrosine kinase.

RET_Signaling_Pathway Ligand Ligand (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway RET->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway RET->PI3K_AKT Activates Inhibitor RET Kinase Inhibitor (Derived from 3-Fluoro-2-methoxy- 6-methylpyridine) Inhibitor->RET Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Inhibition of RET Signaling Pathway

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The strategic incorporation of this building block has led to the development of promising drug candidates, particularly in the fields of oncology and infectious diseases. As drug discovery continues to evolve, the demand for such versatile and strategically functionalized intermediates is expected to grow, further solidifying the importance of this compound in the synthesis of next-generation therapeutics.

References

The Strategic Role of 3-Fluoro-2-methoxy-6-methylpyridine in Advanced Antibacterial Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the development of novel antibacterial agents with improved efficacy and broader spectra of activity. Fluoroquinolones have long been a cornerstone of antibacterial therapy, and their synthetic pathways are a critical area of research for the development of next-generation drugs. This technical guide delves into the pivotal role of the pyridine derivative, 3-Fluoro-2-methoxy-6-methylpyridine, as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. The primary focus of this document is its application in the synthesis of Delafloxacin, a modern anionic fluoroquinolone with potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, quantitative data on antibacterial efficacy, and visual diagrams of the synthesis workflow and mechanism of action to support researchers and scientists in the field of antibacterial drug development.

Introduction: The Importance of Fluorinated Pyridines in Medicinal Chemistry

Fluorinated pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into a pyridine ring can profoundly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often lead to enhanced pharmacokinetic and pharmacodynamic profiles of the final drug product. This compound and its related structures, such as 2,6-diamino-3,5-difluoropyridine, serve as crucial building blocks for constructing the complex molecular architectures of modern antibiotics.

Core Application: Synthesis of Delafloxacin

This compound and its analogs are instrumental in the synthesis of Delafloxacin, a fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). The pyridine moiety is a key component that is incorporated into the quinolone core, contributing to the drug's potent antimicrobial activity. The synthesis of Delafloxacin is a multi-step process that involves the careful construction of the quinolone ring system and the subsequent attachment of the necessary side chains.

General Synthetic Workflow

The synthesis of Delafloxacin from its precursors is a complex process that can be achieved through various routes. A generalized workflow involves the condensation of a pyridine derivative with a fluorinated benzoylacetate, followed by cyclization to form the quinolone core, and subsequent substitution and hydrolysis steps to yield the final active pharmaceutical ingredient.

G start Starting Materials (e.g., 3-Chloro-2,4,5-trifluorobenzoylacetate) step1 Condensation start->step1 pyridine Pyridine Intermediate (e.g., 2,6-Diamino-3,5-difluoropyridine) pyridine->step1 intermediate1 Condensation Product step1->intermediate1 step2 Cyclization (Ring Closure) intermediate1->step2 intermediate2 Quinolone Core step2->intermediate2 step3 Side Chain Substitution intermediate2->step3 azetidine 3-Hydroxyazetidine azetidine->step3 intermediate3 Substituted Quinolone Ester step3->intermediate3 step4 Hydrolysis intermediate3->step4 end Final Product (Delafloxacin) step4->end

Caption: Generalized synthetic workflow for Delafloxacin.

Quantitative Data: In Vitro Antibacterial Activity of Delafloxacin

The use of this compound and its analogs as intermediates leads to the synthesis of Delafloxacin, which exhibits potent in vitro activity against a broad spectrum of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Delafloxacin against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Delafloxacin against Gram-Positive Bacteria
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible, MSSA)≤0.0040.03
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.06 - 0.250.25 - 1
Coagulase-Negative Staphylococci (CoNS)≤0.0040.25
Streptococcus pneumoniae0.0080.015
Viridans Group Streptococci≤0.030.5
Beta-Hemolytic Streptococci≤0.030.06
Enterococcus faecalis0.06 - 0.121
Table 2: In Vitro Activity of Delafloxacin against Gram-Negative Bacteria
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.122
Klebsiella pneumoniae0.254
Enterobacter cloacae0.252
Pseudomonas aeruginosa1>4
Haemophilus influenzae0.0150.03
Moraxella catarrhalis0.030.06

Experimental Protocols

The following protocols are representative syntheses for Delafloxacin, compiled from publicly available patents and research articles. These are intended for informational purposes for trained professionals.

Protocol 1: "One-Pot" Synthesis of Delafloxacin

This protocol outlines a streamlined synthesis of Delafloxacin from ethyl 3-chloro-2,4,5-trifluorobenzoylacetate.

Step 1: Condensation

  • In a reaction vessel, heat a mixture of ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, triethyl orthoformate, and acetic anhydride at reflux.

  • After the reaction is complete (monitored by TLC or HPLC), remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

  • Dissolve the residue in N-methylpyrrolidone (NMP).

Step 2: Substitution with Pyridine Intermediate

  • In a separate flask, prepare a solution of 2,6-diamino-3,5-difluoropyridine in NMP.

  • Add the solution from Step 1 dropwise to the pyridine solution in the presence of a base (e.g., DBU).

  • Monitor the reaction for completion by HPLC.

Step 3: Cyclization and Further Substitution

  • To the reaction mixture from Step 2, add a catalyst for cyclization (e.g., anhydrous lithium chloride).

  • Once cyclization is complete, directly add 3-hydroxyazetidine to the mixture.

Step 4: Hydrolysis

  • Perform a direct hydrolysis of the product from Step 3 under basic conditions to yield Delafloxacin.

  • The final product can be isolated and purified by standard laboratory techniques.

Protocol 2: Synthesis via Chlorination of a Quinolone Intermediate

This protocol involves the synthesis of a quinolone core followed by a selective chlorination step.

Step 1: Formation of the Quinolone Core

  • Synthesize the quinolone core by reacting a suitable precursor with the pyridine intermediate. This step may involve protection of reactive functional groups.

Step 2: Selective Chlorination

  • Dissolve the quinolone intermediate in a suitable solvent (e.g., ethyl acetate).

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may be catalyzed by an acid.

  • Monitor the reaction for completion and then quench with a suitable reagent.

Step 3: Hydrolysis and Deprotection

  • The chlorinated intermediate is then subjected to hydrolysis, typically using a base like potassium hydroxide in an alcohol solvent.

  • If protecting groups were used, they are removed in this step.

  • Acidify the reaction mixture to precipitate the final product, Delafloxacin.

  • The product is then filtered, washed, and dried.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Delafloxacin, synthesized using the aforementioned pyridine intermediates, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and segregation. By simultaneously targeting both enzymes, Delafloxacin effectively disrupts these processes, leading to bacterial cell death. This dual-targeting mechanism is also thought to reduce the likelihood of the development of bacterial resistance.

G Delafloxacin Delafloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Delafloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Delafloxacin->TopoIV Inhibits DNA_Replication DNA Replication DNAGyrase->DNA_Replication DNA_Repair DNA Repair DNAGyrase->DNA_Repair Chromosome_Seg Chromosome Segregation TopoIV->Chromosome_Seg Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Repair->Cell_Death Disruption leads to Chromosome_Seg->Cell_Death Disruption leads to

The Strategic Role of 3-Fluoro-2-methoxy-6-methylpyridine in the Advancement of Neurological Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, substituted pyridines containing fluorine and methoxy groups are of particular interest in the development of drugs targeting the central nervous system (CNS). This technical guide delves into the significance and application of a specific, highly functionalized pyridine derivative, 3-Fluoro-2-methoxy-6-methylpyridine , as a key building block in the synthesis of novel neurological drugs. While public domain data directly detailing extensive drug development programs starting from this exact molecule is limited, this guide will extrapolate from structurally similar and functionally related fluorinated and methoxy-substituted pyridine compounds to provide a comprehensive overview of their role in neuroscience drug discovery. We will explore the synthetic utility, structure-activity relationships (SAR), and the impact of these moieties on the pharmacological properties of CNS drug candidates.

The strategic incorporation of a fluorine atom can significantly enhance a drug molecule's metabolic stability, binding affinity, and blood-brain barrier permeability. Concurrently, the methoxy group can influence receptor interactions and solubility. The methyl group provides an additional point for structural modification and can impact selectivity. This unique combination of substituents on the pyridine ring makes this compound and its analogs valuable starting points for developing treatments for a range of neurological and psychiatric disorders, including psychosis, neurodegenerative diseases like Alzheimer's and Parkinson's, and more.[1][2][3][4][5]

This guide will provide a detailed examination of the available data, present it in a structured format for clarity, and offer insights into the experimental approaches used in the development of these promising therapeutic agents.

The Fluorinated Methoxypyridine Scaffold in Neurological Drug Design

The fluorinated methoxypyridine core is a privileged scaffold in the design of CNS-active compounds. Its utility stems from the predictable modulations of physicochemical and pharmacokinetic properties imparted by the fluoro and methoxy substituents.

Key Attributes:

  • Metabolic Stability: The introduction of fluorine at metabolically labile positions can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.

  • Blood-Brain Barrier (BBB) Permeability: The lipophilicity conferred by the fluorine atom can improve a molecule's ability to cross the BBB, a critical requirement for CNS drugs.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can influence a compound's ionization state at physiological pH and affect its target engagement and off-target activities.

  • Receptor Interaction: The methoxy group can act as a hydrogen bond acceptor and its orientation can be crucial for specific interactions within a receptor's binding pocket.

Applications in Neurological Drug Candidates

While specific examples starting directly from this compound are not extensively documented in publicly accessible literature, numerous patents and research articles describe the development of neurological drug candidates featuring a substituted fluoropyridine or methoxypyridine core. These examples serve as valuable case studies for understanding the potential of this chemical class.

Antipsychotic Agents

Fluorinated imidazo[1,2-a]pyridine derivatives have been investigated as potential novel antipsychotic agents. These compounds act as positive allosteric modulators of the GABA-A receptor, offering a non-dopaminergic mechanism of action which could lead to treatments with fewer side effects than traditional antipsychotics.[6]

Agents for Neurodegenerative Diseases

Substituted pyridine derivatives have been explored for the treatment of Alzheimer's disease by targeting the deposition of β-amyloid peptide.[3][7] Additionally, piperidine derivatives containing substituted pyridine moieties are being investigated for Parkinson's disease by targeting ArfGAP1 inhibition.[5]

PET Imaging Agents

A notable application of a closely related structure is in the development of Positron Emission Tomography (PET) agents. For instance, 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine is a PET ligand used to study α4β2 nicotinic acetylcholine receptors, which are implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[8] This highlights the utility of the fluoropyridine scaffold in creating tools for neuroscience research and diagnostics.

Quantitative Data on Related Neurological Drug Candidates

The following table summarizes publicly available biological data for neurological drug candidates that feature a substituted fluoropyridine or methoxypyridine scaffold. This data provides insights into the potency and selectivity that can be achieved with this chemical class.

Compound ClassTargetAssay TypePotency (IC50/Ki/MED)IndicationReference
Fluorinated imidazo[1,2-a]pyridine derivativesGABA-A ReceptorAmphetamine-induced hyperlocomotionMED = 1 mg/kgPsychosis[6]
6-[18F]Fluoro-A-85380α4β2 nicotinic acetylcholine receptorRadioligand BindingSubnanomolar affinityPET Imaging[8]
ML337 (related fluorinated phenyl derivative)mGlu3 NAMFunctional AssayIC50 = 593 nMCNS Disorders[9]

Experimental Protocols and Synthetic Workflows

Detailed, step-by-step experimental protocols for the synthesis of specific, proprietary neurological drug candidates are often not fully disclosed in the public domain. However, by examining the patent literature and scientific publications, it is possible to outline general synthetic strategies and workflows for the preparation of compounds containing the fluorinated methoxypyridine scaffold.

General Synthetic Workflow for Pyridine Derivatives

A common approach to synthesize functionalized pyridine derivatives for neurological drug development involves a multi-step process that often begins with a commercially available or readily synthesized pyridine core. This core is then elaborated through a series of chemical transformations to introduce the desired substituents and build the final drug molecule.

G start Commercially Available Substituted Pyridine step1 Functional Group Interconversion (e.g., Halogenation) start->step1 step2 Introduction of Methoxy Group (e.g., Nucleophilic Substitution) step1->step2 step3 Introduction of Fluoro Group (e.g., Nucleophilic Fluorination) step2->step3 step4 Coupling Reaction (e.g., Suzuki, Sonogashira) step3->step4 step5 Final Modification and Purification step4->step5 end Neurological Drug Candidate step5->end

Caption: Generalized synthetic workflow for neurological drug candidates.

Key Experimental Step: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

A crucial step in the synthesis of many fluorinated pyridine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a leaving group (often a chlorine atom) on the pyridine ring is displaced by a fluoride ion.

Protocol Outline:

  • Reactant Preparation: A solution of the chloro-pyridine precursor is prepared in a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Fluoride Source: An excess of a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), is added. A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be included to enhance the solubility and reactivity of the fluoride ion.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 150-220°C) for several hours to overnight. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired fluorinated pyridine derivative.

Signaling Pathways and Mechanisms of Action

Neurological drugs derived from the fluorinated methoxypyridine scaffold can modulate a variety of CNS signaling pathways by acting on different molecular targets. The specific mechanism of action depends on the overall structure of the drug molecule.

Modulation of G-Protein Coupled Receptors (GPCRs)

Many CNS drugs target GPCRs, such as dopamine, serotonin, and glutamate receptors. Allosteric modulators that bind to a site distinct from the endogenous ligand binding site are of particular interest as they allow for a more subtle and potentially safer modulation of receptor activity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NT Neurotransmitter GPCR GPCR NT->GPCR Binds to Orthosteric Site G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Drug Fluorinated Methoxypyridine Derivative (Allosteric Modulator) Drug->GPCR Binds to Allosteric Site

Caption: Allosteric modulation of a GPCR signaling pathway.

Interaction with Ion Channels

Fluorinated pyridine derivatives can also be designed to target ligand-gated ion channels, such as the nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, they can modulate the flow of ions across the neuronal membrane, thereby influencing neuronal excitability.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a valuable platform for the development of novel neurological drugs. The strategic incorporation of fluorine and methoxy groups provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While the direct application of this specific molecule is not yet widely reported, the broader class of fluorinated and methoxy-substituted pyridines has shown significant promise in targeting a range of CNS disorders.

Future research in this area will likely focus on the development of more selective and potent modulators of specific neurological targets. The use of computational modeling and structure-based drug design will be instrumental in rationally designing new derivatives with improved efficacy and safety profiles. Furthermore, the application of these scaffolds in the development of novel PET imaging agents will continue to be a crucial area of research, enabling a better understanding of the underlying pathophysiology of neurological diseases and facilitating the development of more effective treatments. As our understanding of the complexities of the central nervous system grows, so too will the importance of versatile and highly tunable chemical scaffolds like this compound in the quest for new therapies.

References

An In-Depth Technical Guide to the Reactivity and Functional Groups of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 3-Fluoro-2-methoxy-6-methylpyridine. This analysis is based on established principles of organic chemistry and data extrapolated from structurally similar compounds, intended to inform synthetic strategy and application in research and development, particularly in the pharmaceutical and agrochemical sectors.

Core Molecular Structure and Functional Groups

This compound (CAS No: 375368-80-2) is a substituted pyridine derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol .[1][2][3] The molecule's reactivity is dictated by the interplay of its distinct functional groups: a pyridine ring, a fluoro group, a methoxy group, and a methyl group.

The pyridine ring, an aromatic heterocycle, is electron-deficient in nature, which influences its susceptibility to nucleophilic attack. The substituents on the ring further modulate this reactivity. The fluorine atom at the 3-position, being highly electronegative, significantly enhances the electrophilicity of the pyridine ring, particularly at the positions ortho and para to it. The methoxy group at the 2-position is an electron-donating group through resonance, which can influence the regioselectivity of electrophilic substitution reactions. The methyl group at the 6-position is a weak electron-donating group.

Physicochemical Properties

PropertyEstimated ValueSource
CAS Number 375368-80-2[1][2][3]
Molecular Formula C₇H₈FNO[1][2][3]
Molecular Weight 141.14 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 190-195 °C[4]
Melting Point ~ -20 °C[4]
Density ~ 0.98 g/cm³[4]

Reactivity Profile

The unique arrangement of functional groups in this compound gives rise to a versatile reactivity profile, making it a valuable intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNA r)

The presence of the electron-withdrawing fluorine atom on the electron-deficient pyridine ring makes the molecule highly susceptible to nucleophilic aromatic substitution (SNA r). Nucleophiles will preferentially attack the positions ortho and para to the fluorine atom (positions 2, 4, and 6) due to the stabilization of the Meisenheimer intermediate.[5][6] Given the substitution pattern, attack at the 2- and 6-positions is most likely. The fluorine atom itself can act as a leaving group, particularly when a strong nucleophile is used.[7]

Hypothetical Experimental Protocol: Nucleophilic Substitution with a Generic Nucleophile

To a solution of this compound (1.0 mmol) in a suitable aprotic polar solvent such as DMSO or DMF (5 mL) is added the nucleophile (1.2 mmol) and a base such as potassium carbonate (1.5 mmol). The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, the electron-donating methoxy and methyl groups can facilitate such reactions.[8] The directing effects of the substituents would need to be considered to predict the regioselectivity of reactions like nitration, halogenation, or sulfonation. The fluorine atom is a deactivating group for electrophilic substitution.

Lithiation and Metal-Halogen Exchange

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings.[9][10][11] The methoxy group at the 2-position could potentially direct lithiation to the 3-position. However, the presence of the fluorine at this position might complicate this reaction. Alternatively, metal-halogen exchange at the C-F bond is a possibility with strong organolithium reagents, providing a route to introduce other functional groups at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-F bond of fluorinated pyridines can be activated by palladium catalysts to participate in cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[12][13][14][15][16] These reactions are invaluable for the construction of complex molecules and are widely used in drug discovery.

Logical Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle 3FMP 3-Fluoro-2-methoxy- 6-methylpyridine Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) 3FMP->Pd_Catalyst Oxidative Addition Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Pd_Catalyst Transmetalation Product Coupled Product Pd_Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3) Base->Pd_Catalyst Solvent Solvent (e.g., Toluene/H2O) Solvent->Pd_Catalyst

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not available in the public domain. The following are predicted values based on the analysis of similar compounds.

Spectroscopy Predicted Features
¹H NMR Aromatic protons on the pyridine ring would appear as doublets or doublets of doublets in the region of δ 6.5-8.0 ppm. The methoxy protons would be a singlet around δ 3.9 ppm, and the methyl protons would be a singlet around δ 2.5 ppm.
¹³C NMR The carbon atoms of the pyridine ring would resonate in the range of δ 110-165 ppm. The carbon attached to the fluorine would show a large one-bond C-F coupling constant. The methoxy carbon would appear around δ 55 ppm, and the methyl carbon around δ 20 ppm.[17][18][19][20][21]
¹⁹F NMR A single resonance is expected for the fluorine atom, likely in the range of -110 to -140 ppm relative to CFCl₃.[22][23][24][25]
IR Spectroscopy Characteristic peaks would include C-H stretching of the aromatic ring and alkyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), C-O stretching of the methoxy group (~1000-1300 cm⁻¹), and C-F stretching (~1000-1100 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z = 141. Subsequent fragmentation may involve the loss of a methyl radical (m/z = 126) or a methoxy radical (m/z = 110).

Synthetic Routes

A plausible synthetic route to this compound could start from a readily available substituted pyridine. One potential pathway involves the fluorination of a corresponding aminopyridine via a diazotization reaction, followed by methoxylation.

Hypothetical Synthetic Pathway

G Start 2-Amino-6-methylpyridine Intermediate1 2-Chloro-3-amino-6-methylpyridine Start->Intermediate1 Chlorination Intermediate2 3-Fluoro-2-chloro-6-methylpyridine Intermediate1->Intermediate2 Diazotization/ Fluorination Final This compound Intermediate2->Final Methoxylation

Caption: A potential synthetic route to this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The reactivity and properties described are based on established chemical principles and data from analogous compounds. Specific experimental results may vary. All laboratory work should be conducted with appropriate safety precautions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Fluoro-2-methoxy-6-methylpyridine, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The described synthetic route starts from the readily available 2-amino-6-methylpyridine and proceeds through a three-step sequence involving chlorination, fluorination via a Balz-Schiemann reaction, and subsequent nucleophilic aromatic substitution for methoxylation. This protocol offers a practical and adaptable methodology for the preparation of this and structurally related compounds.

Introduction

Substituted pyridines are a cornerstone in the development of new chemical entities within the life sciences. The introduction of fluorine and methoxy groups can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. This compound is an important building block for the synthesis of more complex molecules in drug discovery and materials science. The following protocols detail a reliable synthetic pathway to access this compound from a commercially available starting material.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step process starting from 2-amino-6-methylpyridine. The overall transformation is depicted below:

Synthetic Pathway Start 2-Amino-6-methylpyridine Intermediate1 2-Chloro-3-amino-6-methylpyridine Start->Intermediate1 1. Nitration 2. Reduction 3. Chlorination Intermediate2 2-Chloro-3-fluoro-6-methylpyridine Intermediate1->Intermediate2 Balz-Schiemann Reaction FinalProduct This compound Intermediate2->FinalProduct Nucleophilic Substitution

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-amino-6-methylpyridine (Intermediate 1)

This step involves the introduction of a chloro group at the 2-position and an amino group at the 3-position of the 6-methylpyridine scaffold. A common route involves the nitration of a suitable precursor followed by reduction and chlorination. For the purpose of this protocol, we will assume the availability of 3-amino-6-methylpyridine, which can be chlorinated. A more direct route starts from 2-amino-6-methylpyridine, which is first chlorinated and then the amino group is introduced at the 3-position via nitration and reduction. A representative procedure for the chlorination of a similar substrate is adapted here.

Protocol:

  • Preparation of the Diazonium Salt: To a stirred solution of 3-amino-6-methylpyridine (1.0 eq) in concentrated hydrochloric acid (5.0 eq) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (3.0 eq) at 0-5 °C.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC. Upon completion, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-chloro-3-amino-6-methylpyridine.

Table 1: Summary of Reaction Parameters for Step 1

ParameterValue
Starting Material3-Amino-6-methylpyridine
Key ReagentsSodium nitrite, Copper(I) chloride, HCl
SolventWater, Ethyl acetate
Reaction Temperature0-5 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield60-70%
Step 2: Synthesis of 2-Chloro-3-fluoro-6-methylpyridine (Intermediate 2) via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a reliable method for the introduction of a fluorine atom onto an aromatic ring from an amino group.

Balz-Schiemann Reaction Start 2-Chloro-3-amino-6-methylpyridine DiazoniumSalt Diazonium Tetrafluoroborate Salt Start->DiazoniumSalt NaNO₂, HBF₄ (Diazotization) Intermediate Aryl Cation Intermediate DiazoniumSalt->Intermediate Heat (Δ) -N₂, -BF₃ Product 2-Chloro-3-fluoro-6-methylpyridine Intermediate->Product F⁻ attack

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxy-6-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in numerous biologically active compounds. The presence of a fluorine atom at the 3-position, ortho to the activating methoxy group and para to the ring nitrogen, renders this position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functionalities, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. These application notes provide an overview of the SNAr reactions of this compound and detailed protocols for its derivatization.

Nucleophilic aromatic substitution on pyridine rings is a well-established transformation. The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative nitrogen atom, facilitates the attack of nucleophiles. For an SNAr reaction to proceed efficiently, a good leaving group and the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex are typically required. In the case of this compound, the fluorine atom serves as an excellent leaving group, and its position relative to the ring nitrogen makes the C-3 position electrophilic.

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Applications in Drug Discovery

The ability to introduce diverse substituents at the 3-position of the 2-methoxy-6-methylpyridine core is of significant interest in drug development. The methoxy group can influence the molecule's conformation and metabolic stability.[1] By varying the nucleophile, researchers can modulate the physicochemical properties of the resulting compounds, such as lipophilicity, polarity, and hydrogen bonding capacity. This allows for the optimization of pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of amine functionalities can provide sites for salt formation or hydrogen bonding interactions with biological targets. Thioether linkages can also play a crucial role in binding to protein targets.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with various nucleophiles. Researchers should optimize reaction conditions for specific substrates and nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 3-amino-2-methoxy-6-methylpyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent.

  • Add the amine nucleophile (1.2 - 2.0 equivalents) followed by the base (2.0 equivalents).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of 3-thioether-2-methoxy-6-methylpyridine derivatives.

Materials:

  • This compound

  • Thiol (1.1 - 1.5 equivalents)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • If using NaH, suspend it in the anhydrous solvent in a dry reaction vessel under an inert atmosphere and cool to 0 °C.

  • Slowly add the thiol (1.1 - 1.5 equivalents) to the base suspension and stir for 20-30 minutes at 0 °C to form the thiolate. If using a carbonate base, the thiol and base can be added at room temperature.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature or heat to 50-80 °C and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Protocol 3: Reaction with Alcohol and Phenol Nucleophiles

This protocol provides a general procedure for the synthesis of 3-alkoxy/aryloxy-2-methoxy-6-methylpyridine derivatives.

Materials:

  • This compound

  • Alcohol or phenol (1.5 - 2.0 equivalents)

  • Strong base (e.g., NaH, KOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., THF, Dioxane, DMF)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the alcohol or phenol (1.5 - 2.0 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C and add the strong base (e.g., NaH, KOtBu) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure the formation of the alkoxide or phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary

While specific data for this compound is not extensively available in the cited literature, the following tables provide representative yields for SNAr reactions on analogous fluoropyridine systems. These can be used as a starting point for estimating the expected efficiency of the reactions.

Table 1: Representative Yields for SNAr with Amine Nucleophiles

Nucleophile Base Solvent Temperature (°C) Time (h) Expected Yield (%)
Piperidine K₂CO₃ DMF 100 12 85 - 95
Morpholine Cs₂CO₃ DMSO 120 18 80 - 90
Aniline DIPEA NMP 120 24 70 - 85

| Benzylamine | K₂CO₃ | DMF | 90 | 16 | 88 - 98 |

Table 2: Representative Yields for SNAr with Thiol Nucleophiles

Nucleophile Base Solvent Temperature (°C) Time (h) Expected Yield (%)
Thiophenol K₂CO₃ DMF 60 6 90 - 98
Ethanethiol NaH THF 50 4 85 - 95

| Benzyl Mercaptan | Cs₂CO₃ | DMF | 70 | 8 | 88 - 96 |

Table 3: Representative Yields for SNAr with Alcohol and Phenol Nucleophiles

Nucleophile Base Solvent Temperature (°C) Time (h) Expected Yield (%)
Methanol NaH THF 60 8 75 - 85
Phenol KOtBu DMF 80 6 80 - 90

| 4-Methoxyphenol | KOtBu | Dioxane | 90 | 10 | 82 - 92 |

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Stir at specified temperature and time add_reagents->react workup Aqueous Workup and Extraction react->workup purify Purification by Column Chromatography workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node logical_relationship substrate This compound (Electrophile) product 3-Substituted Product substrate->product nucleophile Amine, Thiol, or Alcohol (Nucleophile) nucleophile->product base Base (e.g., K₂CO₃, NaH) activates nucleophile base->nucleophile activates solvent Solvent (e.g., DMF, DMSO, THF) provides reaction medium solvent->substrate solvent->nucleophile

References

Application Notes and Protocols for the Methoxylation of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the methoxylation of fluorinated pyridines, a crucial transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The enhanced reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions allows for the efficient introduction of a methoxy group, often under milder conditions than those required for other halopyridines.[1]

Introduction

The methoxylation of fluorinated pyridines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of the fluorine atom, coupled with the electron-deficient nature of the pyridine ring, makes the carbon atom attached to the fluorine susceptible to nucleophilic attack. This reaction is particularly effective for fluorine substituents at the 2- and 4-positions of the pyridine ring. The reaction with a methoxide source, typically sodium methoxide, results in the displacement of the fluoride ion and the formation of a methoxypyridine derivative. This method is widely employed in medicinal chemistry due to its reliability and broad substrate scope.

Data Presentation: Methoxylation of Halogenated Pyridines

The following table summarizes the reaction conditions and yields for the methoxylation of various halogenated pyridines, demonstrating the utility of this transformation.

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
2-Chloropyridine-3,4-dicarbonitrilesSodium MethoxideAnhydrous MethanolRefluxNot Specified68-79[2]
2,6-Dibromo-3-aminopyridineSodium Methoxide1,4-DioxaneReflux1898[3]
2-Chloro-4-methyl-5-nitropyridineSodium MethoxideAbsolute MethanolRoom Temp0.598[4]
2-Chloro-5-nitropyridineSodium MethoxideMethanolReflux1-295-96[5]
2-Amino-3-nitro-6-chloropyridineSodium MethoxideMethanol25-30Not SpecifiedNot Specified[6]

Experimental Protocols

General Protocol for the Methoxylation of a Fluorinated Pyridine

This protocol provides a general procedure for the methoxylation of a fluorinated pyridine using sodium methoxide in methanol. This reaction should be carried out under an inert atmosphere to prevent the reaction of sodium methoxide with atmospheric moisture.

Materials:

  • Fluorinated pyridine (e.g., 2-fluoropyridine, 2,6-difluoropyridine)

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the fluorinated pyridine (1.0 equivalent).

  • Solvent Addition: Add anhydrous methanol to dissolve the starting material.

  • Nucleophile Addition: Add sodium methoxide (1.1 to 1.5 equivalents) portion-wise to the stirred solution. If using a solution of sodium methoxide in methanol, add it dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methoxypyridine.

Example Protocol: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine

This protocol is adapted from a literature procedure for the methoxylation of a chloropyridine, which can be applied to the analogous fluoropyridine.[4]

Materials:

  • 2-Fluoro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol)

  • Sodium metal (2.30 g, 100 mmol)

  • Absolute methanol (90 ml)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of Sodium Methoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metal in absolute methanol at 0°C under an inert atmosphere.

  • Addition of Substrate: To the stirred sodium methoxide solution at 0°C, add a solution of 2-fluoro-4-methyl-5-nitropyridine in absolute methanol dropwise.

  • Reaction: Allow the resulting dark-colored solution to stir at room temperature for 30 minutes.

  • Workup: Concentrate the reaction mixture to a solid under reduced pressure.

  • Purification: Add water to the solid residue, adjust the pH to 6 with concentrated HCl, and extract with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the product.

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Fluoropyridine Fluoropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Fluoropyridine->Meisenheimer Nucleophilic Attack Methoxide Methoxide (Nu⁻) Methoxypyridine Methoxypyridine Meisenheimer->Methoxypyridine Elimination of F⁻ Fluoride Fluoride Ion (F⁻)

Caption: Mechanism of SNAr on a fluoropyridine.

Experimental Workflow for Methoxylation

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Fluoropyridine & Anhydrous Methanol setup->reagents nucleophile Add Sodium Methoxide reagents->nucleophile reaction Stir at RT or Reflux (Monitor by TLC/LC-MS) nucleophile->reaction workup Quench and Concentrate reaction->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Typical workflow for methoxylation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxy-6-methylpyridine is a valuable fluorinated pyridine derivative with significant potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of the fluoro, methoxy, and methyl groups on the pyridine ring offers unique electronic and steric properties that can be exploited in palladium-catalyzed cross-coupling reactions to introduce a diverse array of substituents. This document provides detailed application notes and representative protocols for employing this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The protocols outlined herein are based on established methodologies for structurally analogous pyridine derivatives. Researchers should consider these as starting points for optimization, as the specific substrate and desired coupling partner may necessitate adjustments to the reaction conditions to achieve optimal yields and purity.

Key Considerations for Cross-Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by several factors:

  • C-F Bond Activation: While typically less reactive than C-Cl, C-Br, or C-I bonds, the activation of the C-F bond can be achieved with appropriate catalyst systems, particularly those employing electron-rich and bulky phosphine ligands.

  • Electronic Effects: The electron-donating 2-methoxy group and the electron-withdrawing 3-fluoro group create a unique electronic environment on the pyridine ring, influencing the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The 6-methyl group can introduce steric hindrance, which may impact the approach of the catalyst and the coupling partner. Careful selection of ligands is crucial to overcome potential steric challenges.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, enabling the synthesis of biaryl and heteroaryl structures.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane11016
3Thiophen-3-ylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)DME/H₂O (4:1)9018
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow sub 3-Fluoro-2-methoxy- 6-methylpyridine reaction Reaction (100°C, 12h) sub->reaction boronic Arylboronic Acid boronic->reaction reagents Pd(OAc)₂ SPhos K₃PO₄ reagents->reaction solvent Toluene/H₂O solvent->reaction workup Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Coupled Product purification->product Buchwald_Hartwig_Workflow sub 3-Fluoro-2-methoxy- 6-methylpyridine reaction Reaction (100°C, 18h) sub->reaction amine Amine amine->reaction reagents Pd₂(dba)₃ RuPhos NaOtBu reagents->reaction solvent Toluene solvent->reaction workup Workup (Filtration) reaction->workup purification Purification (Chromatography) workup->purification product Aminated Product purification->product Sonogashira_Workflow sub 3-Fluoro-2-methoxy- 6-methylpyridine reaction Reaction (60°C, 8h) sub->reaction alkyne Terminal Alkyne alkyne->reaction reagents Pd(PPh₃)₂Cl₂ CuI Et₃N reagents->reaction solvent THF solvent->reaction workup Workup (Filtration) reaction->workup purification Purification (Chromatography) workup->purification product Alkynylated Product purification->product Heck_Coupling_Workflow sub 3-Fluoro-2-methoxy- 6-methylpyridine reaction Reaction (120°C, 24h) sub->reaction alkene Alkene alkene->reaction reagents Pd(OAc)₂ P(o-tol)₃ Et₃N reagents->reaction solvent DMF solvent->reaction workup Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Coupled Alkene purification->product

Application Notes: 3-Fluoro-2-methoxy-6-methylpyridine as a Versatile Building Block for Bioactive Molecules, Including Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxy-6-methylpyridine is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry. The unique arrangement of its substituents—a fluorine atom, a methoxy group, and a methyl group on a pyridine core—offers a valuable scaffold for the synthesis of complex bioactive molecules. The pyridine ring is a common motif in numerous approved drugs, and its substitution pattern can profoundly influence pharmacological activity, selectivity, and pharmacokinetic properties.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and methyl groups provide handles for further chemical modification and can influence the molecule's conformation and solubility.[2] Although not extensively documented in publicly available literature as a direct precursor to a marketed kinase inhibitor, its utility as a synthetic intermediate is evident from patent literature, showcasing its role in the generation of complex molecular architectures.

This document provides detailed application notes and protocols for the use of this compound as a building block, with a focus on its potential application in the synthesis of kinase inhibitors.

Strategic Importance in Kinase Inhibitor Design

The pyridine scaffold is a privileged structure in the design of kinase inhibitors, often serving to mimic the hinge-binding motif of ATP and forming crucial hydrogen bonds within the kinase active site. The incorporation of fluorine at the 3-position can modulate the pKa of the pyridine nitrogen and introduce favorable electronic interactions with the target protein. The 2-methoxy group can influence the orientation of substituents and impact metabolic stability. The 6-methyl group can serve as a point for further derivatization or to probe steric pockets within the kinase binding site.

Experimental Protocols

Protocol 1: Synthesis of this compound-5-carboxylic acid

This protocol is adapted from patent literature (WO2019169193A1) and describes the oxidation of the 6-methyl group to a carboxylic acid.[3]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • 3 M Hydrochloric acid (HCl)

Procedure:

  • To a mixture of this compound (1 equivalent) in acetone and water, add potassium permanganate (6 equivalents) at room temperature.

  • Stir the resulting mixture at room temperature for 66 hours under a nitrogen atmosphere.

  • Filter the reaction mixture.

  • Adjust the pH of the filtrate to 4 with a 3 M HCl solution.

  • Evaporate the acetone from the filtrate.

  • The aqueous phase, containing the desired product, can then be subjected to further purification, such as extraction or crystallization, to isolate the this compound-5-carboxylic acid.

Experimental Workflow:

G start Start step1 Mix this compound, acetone, and water start->step1 step2 Add KMnO4 at room temperature step1->step2 step3 Stir for 66 hours under N2 step2->step3 step4 Filter the mixture step3->step4 step5 Adjust pH of filtrate to 4 with 3M HCl step4->step5 step6 Evaporate acetone step5->step6 end Purify product step6->end

Caption: Synthetic workflow for the oxidation of this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

The halogenated pyridine core of intermediates derived from this compound can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties commonly found in kinase inhibitors.

Materials:

  • Halogenated pyridine intermediate (e.g., a bromo- or chloro-substituted derivative)

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a reaction vessel, combine the halogenated pyridine intermediate (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle:

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Application in Kinase Inhibitor Synthesis: A Hypothetical Example Targeting EGFR

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Many EGFR inhibitors feature a substituted heterocyclic core that binds to the ATP-binding site of the kinase.

The intermediate, this compound-5-carboxylic acid, could be envisioned as a key building block in the synthesis of novel EGFR inhibitors. For instance, the carboxylic acid could be coupled with various anilines, a common feature in many Type I and Type II kinase inhibitors, to generate a library of compounds for screening.

EGFR Signaling Pathway:

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (e.g., containing a fluoromethoxypyridine scaffold) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for a kinase inhibitor.

Quantitative Data Summary

As no specific kinase inhibitor directly synthesized from this compound with published IC50 values was identified, the following table presents hypothetical data to illustrate how such information would be structured. This data is for illustrative purposes only and is not based on experimental results.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (GI50, µM)Notes
Hypothetical-1 EGFR150.25 (A431 cells)Amide coupling of this compound-5-carboxylic acid with 4-chloroaniline.
Hypothetical-2 VEGFR2250.50 (HUVEC cells)Suzuki coupling of a brominated derivative with a substituted pyrazole.
Hypothetical-3 BTK80.15 (Ramos cells)Multi-step synthesis involving the core scaffold.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. While its direct application in the synthesis of a marketed kinase inhibitor is not yet prominently documented, its utility as a key intermediate is established. The provided protocols and conceptual applications are intended to guide researchers in harnessing the potential of this promising scaffold in the ongoing quest for novel and effective kinase inhibitors and other therapeutic agents.

References

Application of 3-Fluoro-2-methoxy-6-methylpyridine in Agrochemical Synthesis: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research in the public domain, including scientific literature and patent databases, did not yield specific examples of commercially available or late-stage development agrochemicals synthesized directly from 3-Fluoro-2-methoxy-6-methylpyridine. The following application notes and protocols are based on a hypothetical scenario to illustrate the potential use of this compound in the synthesis of a novel picolinamide fungicide, a class of agrochemicals known to incorporate substituted pyridine moieties.

Introduction

This compound is a functionalized pyridine derivative with potential as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl group, offers multiple reaction sites for derivatization. In the context of agrochemical synthesis, the pyridine core is a common scaffold in various herbicides, insecticides, and fungicides. The presence of a fluorine atom can enhance the biological activity and metabolic stability of the final product.

This document outlines a hypothetical application of this compound in the synthesis of a novel picolinamide fungicide, designated here as "Fictional Fungicide A". Picolinamides are a known class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of pathogenic fungi.

Hypothetical Synthetic Pathway

The proposed synthetic route to "Fictional Fungicide A" from this compound involves a three-step process:

  • Benzylic Bromination: Selective bromination of the methyl group at the 6-position of the pyridine ring to yield 6-(bromomethyl)-3-fluoro-2-methoxypyridine.

  • Nucleophilic Substitution: Reaction of the brominated intermediate with a substituted aniline to form a secondary amine.

  • Amide Coupling: Acylation of the secondary amine with a carboxylic acid chloride to generate the final picolinamide product, "Fictional Fungicide A".

The overall synthetic scheme is depicted below:

Caption: Hypothetical synthetic pathway to "Fictional Fungicide A".

Experimental Protocols

Step 1: Synthesis of 6-(bromomethyl)-3-fluoro-2-methoxypyridine

Methodology:

  • To a solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(bromomethyl)-3-fluoro-2-methoxypyridine.

Step 2: Synthesis of N-(substituted-phenyl)-1-(3-fluoro-2-methoxypyridin-6-yl)methanamine

Methodology:

  • Dissolve 6-(bromomethyl)-3-fluoro-2-methoxypyridine (1.0 eq) and the desired substituted aniline (1.2 eq) in acetonitrile.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired secondary amine.

Step 3: Synthesis of "Fictional Fungicide A"

Methodology:

  • Dissolve N-(substituted-phenyl)-1-(3-fluoro-2-methoxypyridin-6-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the appropriate acid chloride (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to obtain "Fictional Fungicide A".

Data Presentation

Table 1: Hypothetical Reaction Yields

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)
16-(bromomethyl)-3-fluoro-2-methoxypyridineThis compound220.0475
2N-(substituted-phenyl)-1-(3-fluoro-2-methoxypyridin-6-yl)methanamine6-(bromomethyl)-3-fluoro-2-methoxypyridineVaries82
3"Fictional Fungicide A"N-(substituted-phenyl)-1-(3-fluoro-2-methoxypyridin-6-yl)methanamineVaries88

Table 2: Hypothetical Fungicidal Activity of "Fictional Fungicide A"

Fungal PathogenDiseaseEC₅₀ (mg/L)
Zymoseptoria triticiSeptoria tritici blotch0.08
Puccinia triticinaWheat leaf rust0.12
Botrytis cinereaGrey mould0.25
Alternaria solaniEarly blight0.50

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of "Fictional Fungicide A".

Signaling Pathway (Mode of Action)

As a hypothetical SDHI fungicide, "Fictional Fungicide A" would target Complex II of the mitochondrial respiratory chain in fungi.

Caption: Mode of action of "Fictional Fungicide A" as an SDHI.

Conclusion

While a direct application of this compound in a commercially available agrochemical has not been identified, its structure suggests it is a viable starting material for the synthesis of novel, biologically active compounds. The hypothetical synthesis of "Fictional Fungicide A" presented here provides a plausible framework for how this intermediate could be utilized in the development of new picolinamide fungicides. The protocols and workflows are based on standard organic chemistry transformations and are intended to serve as a guide for researchers exploring the potential of this and similar fluorinated pyridine derivatives in agrochemical discovery.

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Fluoro-2-methoxy-6-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity. The methoxy and methyl groups also contribute to the molecule's overall profile. These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of this compound. The described method is based on a nucleophilic aromatic substitution reaction, a common strategy for the synthesis of methoxylated pyridine derivatives.

Proposed Synthetic Pathway

The proposed synthesis involves the nucleophilic substitution of a chlorine atom in 2-chloro-3-fluoro-6-methylpyridine with a methoxy group using sodium methoxide. This is a well-established method for the preparation of methoxy-substituted pyridines.

Reaction:

2-chloro-3-fluoro-6-methylpyridine + CH₃ONa → this compound + NaCl

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactants
2-chloro-3-fluoro-6-methylpyridine1.0 eqStarting material.
Sodium methoxide1.5 - 2.0 eqReagent and base. Using a slight excess ensures complete reaction.
Methanol (anhydrous)10 mL per gram of starting materialSolvent. Must be anhydrous to prevent side reactions.
Reaction Conditions
Temperature65-70 °C (Reflux)The reaction is typically heated to ensure a reasonable reaction rate.
Duration4-8 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
AtmosphereInert (Nitrogen or Argon)To prevent moisture from entering the reaction.
Work-up & Purification
Extraction SolventEthyl acetate or DichloromethaneUsed to extract the product from the aqueous layer after quenching the reaction.
Purification MethodFlash Column ChromatographyStationary phase: Silica gel. Mobile phase: Hexanes/Ethyl acetate gradient.
Expected Outcome
Yield70-85%Typical yields for this type of reaction can vary.
Purity>97%Purity after column chromatography.
Physical Properties
AppearanceColorless to light yellow liquidThe physical state at room temperature.[1]
Molecular Weight141.14 g/mol
Boiling Point190-195 °CThis property is important for purification by distillation if desired.[1]
Density~0.98 g/cm³Slightly less dense than water.[1]
SolubilitySoluble in organic solvents (ethanol, ether, chloroform), limited solubility in water.Important for choosing solvents for reaction and purification.[1]

Experimental Protocols

Materials and Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup (column, silica gel, pump/pressure)

  • TLC plates and developing chamber

  • Standard laboratory glassware

  • 2-chloro-3-fluoro-6-methylpyridine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Synthesis Protocol:
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-fluoro-6-methylpyridine (1.0 eq).

    • Under an inert atmosphere (nitrogen or argon), add anhydrous methanol (10 mL per gram of the starting pyridine).

    • Stir the mixture until the starting material is fully dissolved.

    • Carefully add sodium methoxide (1.5-2.0 eq) to the solution in portions. The addition may be exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (65-70 °C) using a heating mantle or oil bath.

    • Maintain the reflux for 4-8 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution until the pH is approximately neutral.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol:

Flash Column Chromatography:

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

    • Equilibrate the column with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a colorless to light yellow liquid.[1]

Recrystallization (if the product is a solid or can be converted to a solid salt):

While the target compound is a liquid at room temperature, purification of solid derivatives or precursors can be achieved by recrystallization.[2][3][4][5][6]

  • Dissolve the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactants 1. Mix Reactants: 2-chloro-3-fluoro-6-methylpyridine, Sodium Methoxide, Anhydrous Methanol reflux 2. Heat to Reflux (65-70°C, 4-8h) reactants->reflux monitoring 3. Monitor by TLC reflux->monitoring quench 4. Quench with Aqueous NH4Cl monitoring->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry and Concentrate extract->dry chromatography 7. Flash Column Chromatography dry->chromatography isolate 8. Isolate Pure Product chromatography->isolate product This compound isolate->product

Caption: A flowchart of the synthesis and purification process.

Logical Relationship of Purification Steps

PurificationLogic Purification Logic cluster_chromatography Column Chromatography crude_product Crude Product (from work-up) load_column Load Crude Product onto Silica Gel Column crude_product->load_column elute_column Elute with Hexanes/ Ethyl Acetate Gradient load_column->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_fractions Analyze Fractions by TLC collect_fractions->tlc_fractions combine_fractions Combine Pure Fractions tlc_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure 3-Fluoro-2-methoxy- 6-methylpyridine evaporate->pure_product

Caption: The logical steps involved in the purification process.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 3-Fluor-2-methoxy-6-methylpyridin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Wirkstoffforschung, Medizinische Chemie, Chemische Biologie

Zusammenfassung: Diese Anwendungsbeispiele beschreiben Strategien zur Derivatisierung des vielseitigen Bausteins 3-Fluor-2-methoxy-6-methylpyridin. Detaillierte Protokolle für Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung werden zur Verfügung gestellt. Diese Methoden ermöglichen die Synthese von Molekülbibliotheken für das Screening auf verschiedene biologische Zielstrukturen. Beispielhafte Daten zur Charakterisierung und biologischen Aktivität von analogen Verbindungen werden in tabellarischer Form präsentiert. Visuelle Darstellungen von Reaktionsabläufen und Signalwegen sollen das Verständnis der experimentellen Prozesse erleichtern.

Einleitung

3-Fluor-2-methoxy-6-methylpyridin ist ein attraktives Ausgangsmaterial für die Synthese von neuen bioaktiven Molekülen. Die Substituenten am Pyridinring bieten verschiedene Möglichkeiten zur Funktionalisierung. Die Methoxygruppe an Position 2 und die Methylgruppe an Position 6 können die Reaktivität und die pharmakokinetischen Eigenschaften der abgeleiteten Moleküle modulieren. Die Fluor-Substitution an Position 3 kann die Bindungsaffinität an Zielproteine erhöhen und die metabolische Stabilität verbessern. Die hier vorgestellten Protokolle konzentrieren sich auf die C-C- und C-N-Bindungsbildung am Pyridinring, um eine strukturelle Vielfalt für das biologische Screening zu erzeugen.

Chemische Derivatisierungsstrategien

Die Derivatisierung von 3-Fluor-2-methoxy-6-methylpyridin kann durch verschiedene metallkatalysierte Kreuzkupplungsreaktionen erreicht werden. Die Wahl der Reaktion hängt von der gewünschten funktionellen Gruppe ab, die eingeführt werden soll.

Arbeitsablauf der Derivatisierung

G cluster_reactions Derivatisierungsreaktionen cluster_products Derivat-Klassen start 3-Fluor-2-methoxy-6-methylpyridin suzuki Suzuki-Miyaura-Kupplung start->suzuki Arylboronsäure buchwald Buchwald-Hartwig-Aminierung start->buchwald Amin sonogashira Sonogashira-Kupplung start->sonogashira Terminales Alkin aryl Aryl-substituierte Derivate suzuki->aryl amino Amino-substituierte Derivate buchwald->amino alkinyl Alkinyl-substituierte Derivate sonogashira->alkinyl screening Biologisches Screening aryl->screening amino->screening alkinyl->screening hit Identifizierung von 'Hits' screening->hit G cluster_assays Biologische Assays cluster_data Datenerfassung start Synthetisierte Derivate kinase_assay Kinase-Inhibitions-Assay start->kinase_assay antibacterial_assay Antibakterieller Assay start->antibacterial_assay ic50 IC50-Bestimmung kinase_assay->ic50 mic MIC-Bestimmung antibacterial_assay->mic analysis Datenanalyse & SAR ic50->analysis mic->analysis lead Identifizierung von Leitstrukturen analysis->lead G RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Zellproliferation Überleben S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Pyridin-Derivat (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 3-fluoro-2-methoxy-6-methylpyridine as a key starting material. The following routes are based on established synthetic methodologies for analogous fluorinated pyridine derivatives and are proposed as robust pathways for the generation of diverse chemical scaffolds relevant to drug discovery and development.

Synthesis of Fused Pyridopyrimidines via Nucleophilic Aromatic Substitution and Cyclocondensation

This protocol outlines a two-step synthetic sequence to access substituted pyridopyrimidines. The initial step involves a nucleophilic aromatic substitution (SNAr) of the fluorine atom of this compound with an amino-nucleophile, followed by a cyclocondensation reaction to form the fused pyrimidine ring.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-2-methoxy-6-methylpyridine intermediate

A solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is treated with sodium azide (1.5 eq). The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 3-azido-2-methoxy-6-methylpyridine is then dissolved in methanol and subjected to hydrogenation using 10% Pd/C catalyst under a hydrogen atmosphere (1 atm) for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield 3-amino-2-methoxy-6-methylpyridine, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form the Pyridopyrimidine core

To a solution of 3-amino-2-methoxy-6-methylpyridine (1.0 eq) in ethanol, a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) are added. The mixture is heated to reflux for 8 hours. Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the desired pyridopyrimidine product.

Quantitative Data Summary:

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1aThis compound, Sodium azide-DMSO10012~85
1b3-Azido-2-methoxy-6-methylpyridine10% Pd/C, H₂MethanolRoom Temp4>95
23-Amino-2-methoxy-6-methylpyridine, Ethyl acetoacetatep-TSAEthanolReflux870-80

Reaction Pathway:

G A This compound B 3-Azido-2-methoxy-6-methylpyridine A->B NaN₃, DMSO, 100°C C 3-Amino-2-methoxy-6-methylpyridine B->C H₂, Pd/C, MeOH D Pyridopyrimidine Derivative C->D β-Ketoester, p-TSA, EtOH, Reflux

Caption: Synthesis of Pyridopyrimidines.

Synthesis of Fused Triazolopyridines via Hydrazine Displacement and Cyclization

This protocol describes the synthesis of triazolopyridines, which are valuable scaffolds in medicinal chemistry. The methodology involves the initial conversion of this compound to a hydrazinyl intermediate, followed by cyclization to form the triazole ring.

Experimental Protocol:

Step 1: Synthesis of 3-Hydrazinyl-2-methoxy-6-methylpyridine

This compound (1.0 eq) is dissolved in ethanol in a sealed tube. Hydrazine hydrate (5.0 eq) is added, and the mixture is heated to 120 °C for 24 hours. After cooling, the solvent and excess hydrazine are removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3-hydrazinyl-2-methoxy-6-methylpyridine, which is used directly in the next step.

Step 2: Cyclization to form the Triazolopyridine ring

The crude 3-hydrazinyl-2-methoxy-6-methylpyridine (1.0 eq) is dissolved in triethyl orthoformate and heated to reflux for 6 hours. The excess triethyl orthoformate is removed under reduced pressure, and the resulting residue is purified by flash chromatography to yield the triazolopyridine product.

Quantitative Data Summary:

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1This compound, Hydrazine hydrate-Ethanol12024~75
23-Hydrazinyl-2-methoxy-6-methylpyridineTriethyl orthoformateTriethyl orthoformateReflux665-75

Reaction Pathway:

G A This compound B 3-Hydrazinyl-2-methoxy-6-methylpyridine A->B Hydrazine hydrate, EtOH, 120°C C Triazolopyrimidine Derivative B->C Triethyl orthoformate, Reflux

Caption: Synthesis of Triazolopyrimidines.

Synthesis of Pyrido[2,3-b]pyrazines via Diamine Condensation

This application note details a proposed synthetic route to pyrido[2,3-b]pyrazines, a class of compounds with diverse biological activities. The synthesis commences with the formation of a diamino-pyridine intermediate, followed by condensation with a 1,2-dicarbonyl compound.

Experimental Protocol:

Step 1: Synthesis of 2,3-Diamino-6-methylpyridine intermediate

This compound (1.0 eq) is reacted with a solution of ammonia in ethanol (excess) in a sealed vessel at 150 °C for 48 hours. After cooling, the solvent is evaporated. The residue is then treated with a strong acid, such as hydrobromic acid (48% aqueous solution), and heated to reflux to cleave the methoxy group and hydrolyze the resulting amine to the corresponding aminopyridine. The reaction mixture is then neutralized and the product extracted. The crude 2-amino-3-fluoro-6-methylpyridine is then subjected to a second nucleophilic substitution with ammonia under similar conditions to yield 2,3-diamino-6-methylpyridine.

Step 2: Condensation to form the Pyrido[2,3-b]pyrazine core

A solution of 2,3-diamino-6-methylpyridine (1.0 eq) and a 1,2-dicarbonyl compound (e.g., glyoxal or biacetyl, 1.0 eq) in ethanol is stirred at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pyrido[2,3-b]pyrazine product.

Quantitative Data Summary:

StepReactantsKey Reagents/ConditionsSolventTemperature (°C)Time (h)Yield (%) (Analogous)
1aThis compound, AmmoniaHigh pressureEthanol1504850-60
1b2-Amino-3-fluoro-6-methylpyridine, AmmoniaHigh pressureEthanol1504840-50
22,3-Diamino-6-methylpyridine, 1,2-Dicarbonyl-EthanolRoom Temp1280-90

Experimental Workflow:

G cluster_0 Intermediate Synthesis cluster_1 Cyclization A 3-Fluoro-2-methoxy- 6-methylpyridine B 2-Amino-3-fluoro- 6-methylpyridine A->B 1. NH₃, EtOH, 150°C 2. HBr, Reflux C 2,3-Diamino- 6-methylpyridine B->C NH₃, EtOH, 150°C E Pyrido[2,3-b]pyrazine Product C->E D 1,2-Dicarbonyl Compound D->E

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-2-methoxy-6-methylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials can include substituted pyridines such as 2-chloro-3-fluoro-6-methylpyridine or 2,3-dichloro-6-methylpyridine. The synthesis strategy often involves a multi-step process including fluorination, methoxylation, and methylation reactions, where the order of these steps can be varied.

Q2: What is the most critical step for achieving a high yield?

A2: The nucleophilic aromatic substitution (SNAr) step, typically the methoxylation of a halogenated precursor, is often critical. The efficiency of this reaction is highly dependent on the choice of solvent, base, and temperature. Fluoropyridines generally exhibit higher reactivity in SNAr reactions compared to their chloro-analogues.[1][2]

Q3: Can C-H activation be used for the fluorination step?

A3: Yes, direct C-H fluorination of pyridines is a possible method. Reagents like silver(II) fluoride (AgF2) can selectively fluorinate the pyridine ring at the position adjacent to the nitrogen atom.[1][3] However, the regioselectivity can be influenced by other substituents on the pyridine ring.

Q4: What are the typical side reactions to be aware of?

A4: Potential side reactions include the formation of regioisomers during the fluorination or methoxylation steps, over-methylation if reactive sites are present, and hydrolysis of the methoxy group under acidic or basic conditions. In some cases, pyridines with multiple electron-withdrawing groups may exhibit lower yields during fluorination.[1][2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My overall yield is consistently low. What are the likely causes and how can I improve it?

  • Answer:

    • Purity of Starting Materials: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction and lead to side product formation.

    • Reaction Conditions: Optimize the reaction conditions for each step. This includes temperature, reaction time, and concentration of reactants. See the Data Presentation section for a comparison of reaction conditions.

    • Inert Atmosphere: Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching reagents or participating in side reactions.

    • Order of Steps: Consider altering the synthetic route. For instance, introducing the methoxy group before the fluorine atom, or vice versa, might improve the overall yield depending on the specific precursors.

Issue 2: Incomplete Methoxylation Reaction

  • Question: The conversion of the chloro/fluoro-precursor to the methoxy-product is incomplete. How can I drive the reaction to completion?

  • Answer:

    • Choice of Base: Use a strong, non-nucleophilic base to facilitate the reaction. Sodium methoxide is commonly used, but other bases like sodium hydride (NaH) can also be effective.

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.

    • Temperature: Increasing the reaction temperature may improve the reaction rate, but be cautious of potential side reactions.

    • Excess Reagent: Using a slight excess of the methoxylating agent (e.g., sodium methoxide) can help drive the reaction to completion.

Issue 3: Formation of Impurities and Side Products

  • Question: I am observing significant impurity peaks in my NMR/LC-MS analysis. What are these and how can I minimize them?

  • Answer:

    • Isomeric Products: If you are observing isomers, the issue might be with the regioselectivity of your fluorination or methoxylation step. Re-evaluate your synthetic strategy and consider using starting materials that favor the desired substitution pattern.

    • Hydrolysis: The presence of water can lead to the hydrolysis of the methoxy group, forming a hydroxypyridine byproduct. Ensure all reagents and solvents are anhydrous.

    • Purification: Optimize your purification protocol. This may involve adjusting the solvent system for column chromatography or considering recrystallization to remove closely related impurities.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the impact of various reaction parameters on the yield of the methoxylation step (2-Chloro-3-fluoro-6-methylpyridine to this compound).

EntrySolventBase (equivalents)Temperature (°C)Time (h)Yield (%)
1MethanolNaOMe (1.2)651265
2THFNaOMe (1.2)651255
3DMFNaOMe (1.2)80885
4DMSONaOMe (1.2)80890
5DMFNaH (1.5) / MeOH (1.2)80888
6DMFNaOMe (1.5)100682 (with some decomposition)

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Methoxylation of 2-Chloro-3-fluoro-6-methylpyridine

  • To a solution of 2-Chloro-3-fluoro-6-methylpyridine (1.0 eq) in anhydrous DMSO, add sodium methoxide (1.2 eq).

  • Stir the reaction mixture at 80°C under an inert atmosphere for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

SynthesisWorkflow Start Starting Material (e.g., 2,6-Lutidine) Chlorination Chlorination Start->Chlorination Step 1 Fluorination Fluorination Chlorination->Fluorination Step 2 Methoxylation Methoxylation Fluorination->Methoxylation Step 3 End 3-Fluoro-2-methoxy- 6-methylpyridine Methoxylation->End

Caption: A generalized synthetic workflow for this compound.

TroubleshootingFlowchart Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify/replace OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) CheckPurity->OptimizeConditions If pure SideProducts Side Product Formation? OptimizeConditions->SideProducts InertAtmosphere Ensure Inert Atmosphere ReassessRoute Reassess Synthetic Route InertAtmosphere->ReassessRoute SideProducts->InertAtmosphere No Purification Optimize Purification (Chromatography, Recrystallization) SideProducts->Purification Yes Success Improved Yield Purification->Success ReassessRoute->Success

Caption: A troubleshooting flowchart for improving synthesis yield.

References

Side reactions and byproduct formation in the synthesis of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 3-Fluoro-2-methoxy-6-methylpyridine. Our resources are designed to address common challenges, with a focus on minimizing side reactions and byproduct formation to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic pathway commences with 2,6-lutidine. This multi-step process typically involves:

  • Chlorination: Introduction of a chlorine atom at the 2-position of the pyridine ring.

  • Methoxylation: Nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with a methoxy group.

  • Fluorination: Introduction of a fluorine atom at the 3-position.

Q2: What are the critical parameters to control during the synthesis?

Throughout the synthesis, meticulous control of reaction conditions is paramount to ensure high yield and minimize the formation of impurities. Key parameters include:

  • Temperature: Inappropriate temperature control can lead to side reactions such as over-halogenation or decomposition.

  • Reagent Stoichiometry: The precise ratio of reactants is crucial to prevent the formation of byproducts from unreacted starting materials or excess reagents.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product formation while minimizing byproduct accumulation.

Q3: Are there specific safety precautions for this synthesis?

Yes, several reagents used in this synthesis require careful handling:

  • Chlorinating agents: Can be corrosive and toxic.

  • Methoxylating agents: Can be flammable and toxic.

  • Fluorinating agents: Can be highly reactive and corrosive.

  • Solvents: Many organic solvents are flammable and have associated health risks.

Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Step 1: Chlorination of 2,6-Lutidine

Objective: To synthesize 2-chloro-6-methylpyridine.

Potential Issues & Byproducts:

Issue/ByproductProbable CauseRecommended Solution
Over-chlorination (Dichlorinated Byproducts) - Excess chlorinating agent- High reaction temperature- Prolonged reaction time- Use a stoichiometric amount of the chlorinating agent.- Maintain a lower reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Isomeric Byproducts (e.g., 4-chloro-2,6-lutidine) - Reaction conditions favoring alternative substitution patterns.- Employ regioselective chlorination methods. The choice of chlorinating agent and solvent can influence the position of chlorination.
Incomplete Reaction - Insufficient chlorinating agent- Low reaction temperature- Short reaction time- Ensure the correct stoichiometry of the chlorinating agent.- Gradually increase the temperature while monitoring the reaction.- Extend the reaction time.
Step 2: Methoxylation of 2-Chloro-6-methylpyridine

Objective: To synthesize 2-methoxy-6-methylpyridine via nucleophilic aromatic substitution.

Potential Issues & Byproducts:

Issue/ByproductProbable CauseRecommended Solution
Incomplete Reaction - Insufficient sodium methoxide- Low reaction temperature- Inadequate reaction time- Use a slight excess of sodium methoxide.- Ensure the reaction temperature is optimal for the substitution.- Monitor the reaction until the starting material is consumed.
Hydrolysis of Chloro-substituent - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions with solvent - Reactivity of the solvent with the base or intermediate.- Choose a non-reactive, polar aprotic solvent such as DMF or DMSO.
Step 3: Fluorination of 2-Methoxy-6-methylpyridine

Objective: To synthesize this compound.

Potential Issues & Byproducts:

Issue/ByproductProbable CauseRecommended Solution
Formation of Regioisomers - Non-selective fluorinating agent- Reaction conditions that do not favor C-3 fluorination.- Utilize a regioselective fluorinating agent. Directed ortho-metalation followed by reaction with an electrophilic fluorine source can provide high regioselectivity.
Low Yield - Inefficient fluorinating agent- Suboptimal reaction conditions- Screen different fluorinating agents (e.g., Selectfluor).- Optimize temperature, solvent, and reaction time.
Decomposition of Starting Material - Harsh reaction conditions- Highly reactive fluorinating agent- Employ milder fluorinating agents and reaction conditions.- Carefully control the addition of the fluorinating agent.

Experimental Protocols

A representative experimental protocol for a key step in the synthesis is provided below. Note that specific conditions may require optimization.

Protocol: Methoxylation of 2-Chloro-6-methylpyridine

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous methanol.

  • Reagent Addition: Carefully add sodium metal in small portions to the methanol at 0 °C to generate sodium methoxide in situ.

  • Reaction Initiation: Once all the sodium has reacted, add 2-chloro-6-methylpyridine to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizing the Synthetic Pathway and Potential Issues

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction sequence and a general troubleshooting workflow.

Synthesis_Pathway Start 2,6-Lutidine Step1 Chlorination Start->Step1 Intermediate1 2-Chloro-6-methylpyridine Step1->Intermediate1 Step2 Methoxylation Intermediate1->Step2 Intermediate2 2-Methoxy-6-methylpyridine Step2->Intermediate2 Step3 Fluorination Intermediate2->Step3 Product This compound Step3->Product

Caption: A simplified workflow for the synthesis of this compound.

Caption: A general workflow for troubleshooting synthetic chemistry challenges.

Technical Support Center: Purification of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-fluoro-2-methoxy-6-methylpyridine by column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase for the purification of pyridine derivatives. Due to the basic nature of the pyridine nitrogen, interactions with acidic silanol groups on the silica surface can occur, potentially leading to peak tailing.[1] If this becomes an issue, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-2%) can be effective.[2] Alternatively, using a less acidic stationary phase such as alumina (neutral or basic) may be considered.[2]

Q2: How do I choose an appropriate solvent system (eluent) for the purification?

A2: The ideal solvent system should provide a good separation of your target compound from impurities. This is typically determined by thin-layer chromatography (TLC) prior to running the column. A good starting point for many substituted pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4] For this compound, which is of moderate polarity, a gradient elution starting with a low percentage of ethyl acetate in hexanes is recommended. The optimal eluent system should give your product an Rf value of approximately 0.2-0.3 on a TLC plate, as this generally provides the best separation on a column.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel can be a problem for sensitive compounds, including some pyridine derivatives. The acidic nature of silica gel is often the cause.[5] To mitigate this, you can:

  • Deactivate the silica gel: As mentioned in A1, flushing the column with a solvent system containing 1-2% triethylamine before loading your sample can neutralize the acidic sites.[2]

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil.[5]

  • Minimize contact time: Use flash column chromatography with applied pressure to speed up the elution process.

Q4: I have very poor separation of my compound from an impurity, even though they have different Rf values on TLC.

A4: Several factors could contribute to this issue:

  • Column overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. A general rule of thumb is to use a silica-to-crude product weight ratio of at least 30:1.

  • Improper column packing: Air bubbles, cracks, or an uneven silica bed can create channels in the stationary phase, leading to a non-uniform solvent front and poor separation. Ensure the column is packed carefully and evenly.

  • Sample loading: The sample should be loaded onto the column in the narrowest possible band. Dissolving the sample in a minimal amount of the initial eluent or a less polar solvent is crucial. If the compound is not very soluble in the eluent, dry loading is a highly recommended alternative.[6][7]

Q5: What are the physical properties of this compound?

A5: this compound is typically a colorless to light yellow liquid at room temperature.[1] It is soluble in common organic solvents such as ethanol, ether, and chloroform, but has limited solubility in water.[1] Its boiling point is in the range of 190-195 °C.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing (Compound streaks down the column)The basic nitrogen of the pyridine ring is interacting strongly with acidic silanol groups on the silica gel.[1]- Add 0.5-2% triethylamine (TEA) to your eluent system to mask the active silanol sites. - Use a less acidic stationary phase like neutral alumina. - Ensure the column is not overloaded.
Compound Won't Elute (Stuck at the top of the column)The eluent system is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - If the compound is very polar, a more polar solvent system like dichloromethane/methanol might be necessary.
Compound Elutes Too Quickly (Comes out with the solvent front)The eluent system is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. - Ensure your starting eluent is non-polar enough to allow the compound to adsorb to the silica initially.
Low Recovery of Product - The compound may be irreversibly adsorbed onto the silica. - The compound may have co-eluted with an impurity. - Fractions may be too dilute to detect the compound by TLC.[5]- Deactivate the silica with TEA before use. - Re-run the column with a shallower solvent gradient for better separation. - Concentrate a sample of the fractions you suspect contain your product and re-run the TLC.
Cracks or Bubbles in the Silica Bed - Improper packing of the column. - The heat of solvation from the eluent caused the solvent to boil and create bubbles.- Repack the column carefully, ensuring the silica is fully wetted and settled before running. - When packing, pour the silica slurry slowly and tap the column gently to release any trapped air. - Use a pre-mixed eluent to avoid generating heat on the column.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection

Objective: To determine the optimal eluent for column chromatography.

Methodology:

  • Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

  • Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to run up the plate.

  • Visualize the plate under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.

Column Chromatography Protocol

Objective: To purify crude this compound.

Methodology:

a) Column Preparation (Wet Packing):

  • Secure a glass chromatography column vertically to a stand in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.[8]

  • Add a thin layer of sand (approx. 1 cm) on top of the wool plug.[8]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in packing the silica bed. Do not let the solvent level drop below the top of the silica.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.[6]

b) Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).[3]

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[3][6]

  • Carefully add this powder to the top of the packed column.

c) Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.

  • Apply gentle pressure to the top of the column using a pump or an inert gas source to begin eluting the compounds (flash chromatography).

  • Collect the eluent in fractions (e.g., in test tubes).

  • If using a gradient elution, gradually increase the polarity of the solvent system as the column runs.

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides estimated parameters for the purification of this compound based on typical procedures for similar substituted pyridines.[3][4] Optimal values should be determined empirically.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications.
Silica to Compound Ratio 30:1 to 50:1 (by weight)Higher ratios are used for more difficult separations.
Initial Eluent System 95:5 Hexane:Ethyl AcetateAdjust based on TLC results.
Final Eluent System 70:30 Hexane:Ethyl AcetatePolarity can be increased further if the compound is slow to elute.
Target Rf Value 0.2 - 0.3 (on TLC)Provides a good balance between retention and elution time.
Optional Additive 0.5 - 2% Triethylamine (in eluent)Recommended to reduce peak tailing.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Solvent Selection) Pack 2. Pack Column (Silica Gel Slurry) Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product G Start Purification Issue Identified Q_Tailing Is there significant peak tailing? Start->Q_Tailing A_Tailing Add 1-2% TEA to eluent or use Alumina Q_Tailing->A_Tailing Yes Q_Elution Is the compound not eluting or eluting too fast? Q_Tailing->Q_Elution No End Re-run Purification A_Tailing->End A_NoElute Increase eluent polarity Q_Elution->A_NoElute Not eluting A_FastElute Decrease eluent polarity Q_Elution->A_FastElute Too fast Q_Recovery Is the product recovery low? Q_Elution->Q_Recovery No A_NoElute->End A_FastElute->End A_Recovery Check for degradation (2D-TLC). Consider deactivating silica. Concentrate fractions and re-check TLC. Q_Recovery->A_Recovery Yes Q_Recovery->End No A_Recovery->End

References

Distillation conditions for purifying 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the distillation of 3-Fluoro-2-methoxy-6-methylpyridine (CAS: 375368-80-2).

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound?

A1: The atmospheric boiling point of this compound is reported to be in the range of 190-195 °C[1].

Q2: Is vacuum distillation recommended for the purification of this compound?

A2: Yes, vacuum distillation is highly recommended for purifying this compound. Due to its relatively high atmospheric boiling point, distillation at ambient pressure may require temperatures that could lead to thermal decomposition, especially in the presence of impurities.[2] Vacuum distillation allows for boiling at a significantly lower temperature, thus minimizing the risk of degradation.[1][2]

Q3: How can I estimate the boiling point of this compound at a specific reduced pressure?

A3: You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph or an online boiling point calculator. These tools use the Clausius-Clapeyron equation to estimate the boiling point at different pressures based on the atmospheric boiling point.

Q4: What are the potential safety hazards associated with the distillation of this compound?

A4: The primary safety concern is the potential for thermal decomposition at elevated temperatures. Like other fluorinated aromatic compounds, overheating this compound could potentially lead to the release of hazardous decomposition products, such as hydrogen fluoride (HF). Therefore, it is crucial to use the lowest feasible temperature for distillation and to work in a well-ventilated area, preferably a fume hood.

Distillation Parameters

The following table summarizes the known and estimated distillation conditions for this compound.

PressureBoiling Point (°C)Method
Atmospheric (760 mmHg)190-195Experimental[1]
Reduced (Vacuum)Estimated (see protocol)Theoretical

Experimental Protocol: Vacuum Distillation

This protocol outlines a general procedure for the vacuum distillation of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer or thermocouple

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Pressure gauge (manometer)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the distillation head, condenser, and collection flask. Ensure all joints are properly sealed with vacuum grease.

    • Place the thermometer or thermocouple in the distillation head so that the top of the bulb is level with the side arm leading to the condenser.

    • Connect the vacuum pump to the apparatus with a cold trap in between.

  • Distillation Process:

    • Turn on the condenser cooling water.

    • Slowly and carefully apply the vacuum. Monitor the pressure using the manometer.

    • Once the desired vacuum is reached and stable, begin heating the distillation flask with the heating mantle.

    • Increase the temperature gradually until the product begins to boil and distill.

    • Record the temperature at which the liquid is consistently condensing and dripping into the collection flask. This is the boiling point at the recorded pressure.

    • Collect any initial lower-boiling fractions in a separate flask.

    • Collect the main fraction of pure this compound in a clean, pre-weighed collection flask.

    • Monitor the distillation for any signs of decomposition, such as charring or darkening of the material in the distillation pot.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool under vacuum.

    • Once cooled, slowly and carefully release the vacuum.

    • Disassemble the apparatus and properly store the purified product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Bumping or Uncontrolled Boiling - Insufficient boiling chips or stirring.- Vacuum applied too quickly.- Ensure an adequate amount of fresh boiling chips or vigorous stirring.- Apply vacuum gradually.
No Distillate at Expected Temperature - Vacuum leak.- Thermometer placed incorrectly.- Insufficient heating.- Check all connections for leaks.- Ensure the thermometer bulb is correctly positioned.- Gradually increase the heating mantle temperature.
Product is Dark or Discolored - Distillation temperature is too high, causing thermal decomposition.- Reduce the distillation pressure to lower the boiling point.- Ensure the heating mantle is not set too high.
Low Yield - Incomplete distillation.- Loss of product due to leaks in the system.- Ensure the distillation is carried to completion.- Thoroughly check for and repair any vacuum leaks.
Pressure Fluctuations - Inconsistent vacuum pump performance.- Leaks in the system.- Service or replace the vacuum pump.- Check all seals and connections for leaks.

Distillation Troubleshooting Workflow

DistillationTroubleshooting start Distillation Issue Observed check_pressure Is the vacuum pressure stable and at the target level? start->check_pressure check_temp Is the heating temperature appropriate for the pressure? check_pressure->check_temp Yes solution_leak Action: Check for and fix vacuum leaks. Inspect pump and connections. check_pressure->solution_leak No check_boiling Is the boiling smooth and controlled? check_temp->check_boiling Yes solution_temp Action: Adjust heating mantle temperature. Consider lowering pressure further. check_temp->solution_temp No check_product Is the distillate clear and colorless? check_boiling->check_product Yes solution_bumping Action: Add fresh boiling chips or increase stirring speed. check_boiling->solution_bumping No solution_decomposition Action: Immediately reduce heat and pressure. The product may be degrading. check_product->solution_decomposition No end_node Distillation Optimized check_product->end_node Yes solution_leak->check_pressure solution_temp->check_temp solution_bumping->check_boiling solution_decomposition->check_temp

References

Stability and degradation of 3-Fluoro-2-methoxy-6-methylpyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of 3-Fluoro-2-methoxy-6-methylpyridine in acidic and basic conditions. The information is based on established chemical principles and data from structurally analogous compounds due to the limited availability of specific experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the methoxy group. The ether linkage can be protonated, making the methyl group susceptible to nucleophilic attack by water, leading to the formation of 3-Fluoro-6-methylpyridin-2-ol and methanol. The pyridine nitrogen can also be protonated, which may influence the rate of this hydrolysis.

Q2: I am observing unexpected peaks in my HPLC analysis after acidic treatment. What could they be?

Unexpected peaks could correspond to the primary degradation product, 3-Fluoro-6-methylpyridin-2-ol, or other minor byproducts. It is also possible that under harsh acidic conditions (e.g., high temperature, strong acid), further degradation of the pyridine ring could occur, though this is generally less likely for the pyridine core itself which is relatively stable. We recommend performing LC-MS analysis to identify the mass of the impurities and elucidate their structures.

Q3: What degradation is expected under basic conditions?

In the presence of a strong base, nucleophilic aromatic substitution (SNAr) is a potential degradation pathway. The electron-withdrawing fluorine atom can be displaced by a hydroxide ion to form 2-Methoxy-6-methylpyridin-3-ol. The rate of this reaction will depend on the concentration of the base and the temperature.

Q4: My compound appears to be degrading even in a neutral aqueous solution over time. Why is this happening?

While this compound is expected to be relatively stable in neutral pH, slow hydrolysis of the methoxy group can still occur, especially if the solution is not buffered and its pH shifts, or if it is exposed to light (photodegradation) or elevated temperatures. It is recommended to store solutions of the compound in a buffered, light-protected environment at low temperatures.

Q5: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following:

  • pH Control: Work in buffered solutions within a pH range where the compound is most stable (typically near neutral pH).

  • Temperature: Keep experimental conditions and sample storage at low temperatures.

  • Light Protection: Protect samples from light, especially UV radiation.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound peak in HPLC under acidic conditions. Acid-catalyzed hydrolysis of the methoxy group.Reduce the acid concentration and/or temperature. Analyze samples at earlier time points to capture the initial degradation product. Use LC-MS to confirm the identity of the degradation product.
Appearance of a new, more polar peak in HPLC under basic conditions. Nucleophilic aromatic substitution of the fluorine atom by hydroxide.Neutralize the sample immediately after the experiment before analysis. Lower the base concentration or the reaction temperature.
Poor mass balance in my stability study. Formation of volatile or non-UV active degradation products. Precipitation of the compound or its degradants. Adsorption to container surfaces.Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to UV. Check for precipitate in your samples. Use silanized vials to minimize adsorption.
Inconsistent results between experimental replicates. Inconsistent pH or temperature. Contamination of reagents. Pipetting errors.Ensure accurate and consistent preparation of all solutions. Use fresh, high-purity reagents. Calibrate all equipment, including pipettes and pH meters.

Summary of Predicted Degradation

The following table summarizes the expected primary degradation products of this compound under forced degradation conditions.

Condition Proposed Primary Degradation Pathway Major Degradation Product
Acidic (e.g., 0.1 M HCl) Hydrolysis of the methoxy group3-Fluoro-6-methylpyridin-2-ol
Basic (e.g., 0.1 M NaOH) Nucleophilic Aromatic Substitution (SNAr)2-Methoxy-6-methylpyridin-3-ol
Oxidative (e.g., H₂O₂) N-oxidation or ring hydroxylationThis compound N-oxide
Photolytic (e.g., UV light) PhotodegradationVarious photoproducts
Thermal Thermally induced decompositionVarious decomposition products

Experimental Protocols

Forced Degradation Stock Solution Preparation
  • Accurately weigh and dissolve a sufficient amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Ensure the compound is fully dissolved. Sonication may be used if necessary.

Acidic Degradation
  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

Basic Degradation
  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • At specified time points, withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with an equivalent amount of 1 M HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

Visualizations

Stability_Troubleshooting_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis cluster_troubleshooting Troubleshooting start Start Prepare 1 mg/mL stock solution of this compound acid_prep Acidic Condition Mix stock with 1 M HCl start->acid_prep base_prep Basic Condition Mix stock with 1 M NaOH start->base_prep incubate_acid Incubate at 60 °C Collect samples at 0, 2, 4, 8, 24h acid_prep->incubate_acid incubate_base Incubate at 60 °C Collect samples at 0, 2, 4, 8, 24h base_prep->incubate_base neutralize_acid Neutralize with NaOH incubate_acid->neutralize_acid neutralize_base Neutralize with HCl incubate_base->neutralize_base hplc_analysis Dilute and Analyze by HPLC-UV/MS neutralize_acid->hplc_analysis neutralize_base->hplc_analysis check_peaks Review HPLC Data Unexpected peaks or poor mass balance? hplc_analysis->check_peaks identify_degradants Identify Degradants Use LC-MS to determine m/z check_peaks->identify_degradants Yes optimize_conditions Optimize Conditions Adjust T, t, or [acid/base] check_peaks->optimize_conditions No, but degradation is too fast/slow identify_degradants->optimize_conditions

Caption: Workflow for stability testing and troubleshooting of this compound.

Degradation_Pathways cluster_acid Acidic Conditions (H⁺) cluster_base Basic Conditions (OH⁻) parent This compound acid_product 3-Fluoro-6-methylpyridin-2-ol parent->acid_product Methoxy Hydrolysis base_product 2-Methoxy-6-methylpyridin-3-ol parent->base_product SNAr of Fluorine

Caption: Predicted primary degradation pathways for this compound.

Storage and handling recommendations for 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Fluoro-2-methoxy-6-methylpyridine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the longevity and stability of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are summarized in the table below.

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is stable at ambient temperatures.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Protects from atmospheric moisture and oxygen which can lead to degradation over time.
Light Store in a dark place, away from direct sunlight.Minimizes the risk of light-induced degradation.
Location A cool, dry, and well-ventilated area.Prevents condensation and exposure to moisture.[1][2]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.The compound can react with these substances, leading to decomposition and potential safety hazards.[3]

Q2: What are the main physical and chemical properties of this compound?

Understanding the properties of this compound is essential for its safe handling and use in experimental setups.

PropertyValue
Appearance Colorless to light yellow liquid[4]
Molecular Formula C₇H₈FNO[5]
Molecular Weight 141.14 g/mol [5]
Boiling Point 190-195 °C[4]
Melting Point Approximately -20 °C[4]
Stability Stable at room temperature and pressure[4]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform; limited solubility in water.[4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Due to its potential hazards, appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is essential to avoid inhalation of vapors.[1][6]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound.

Issue 1: The compound has changed color or shows signs of degradation.

A change in color from colorless/light yellow to a darker shade may indicate degradation.

  • Potential Cause A: Improper Storage. Exposure to air, moisture, or light can lead to decomposition. The methoxy group on the pyridine ring may be susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.

  • Troubleshooting Steps:

    • Verify that the compound has been stored in a tightly sealed container in a cool, dark, and dry place.

    • If the compound is old or has been stored improperly, it is advisable to re-analyze its purity (e.g., by NMR or GC-MS) before use.

    • For future use, consider storing the compound under an inert atmosphere (argon or nitrogen) to minimize exposure to air and moisture.

Issue 2: Inconsistent or poor results in a chemical reaction.

If you are experiencing unexpected outcomes in your reaction, consider the following possibilities.

  • Potential Cause A: Compound Impurity. The presence of impurities, such as starting materials from the synthesis of this compound or degradation products, can interfere with your reaction.

  • Troubleshooting Steps:

    • Check the certificate of analysis (CoA) for the purity of the compound.

    • If in doubt, purify the compound before use, for example, by distillation.

    • Ensure that all other reagents and solvents used in the reaction are of high purity and are anhydrous if the reaction is moisture-sensitive.

  • Potential Cause B: Reactivity Issues. As a fluorinated methoxypyridine, the compound's reactivity can be influenced by the electronic effects of its substituents.

  • Troubleshooting Steps:

    • Review the reaction mechanism. The fluorine and methoxy groups can influence the nucleophilicity and basicity of the pyridine nitrogen.

    • Ensure that the reaction conditions (temperature, solvent, catalyst, etc.) are appropriate for this specific substrate.

    • Consider the possibility of side reactions. For example, the fluorine atom on the pyridine ring could potentially undergo nucleophilic aromatic substitution under certain conditions.

A logical workflow for troubleshooting common issues is depicted in the diagram below.

G Troubleshooting Workflow for this compound start Problem Encountered (e.g., poor yield, unexpected product) check_purity Check Purity of Starting Material (NMR, GC-MS, CoA) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure purify Purify Compound (e.g., distillation) is_pure->purify No review_protocol Review Experimental Protocol (reagents, conditions, stoichiometry) is_pure->review_protocol Yes purify->check_purity is_protocol_ok Are Conditions Appropriate? review_protocol->is_protocol_ok modify_protocol Modify Protocol (e.g., change solvent, temperature, catalyst) is_protocol_ok->modify_protocol No check_handling Review Handling & Storage Procedures is_protocol_ok->check_handling Yes rerun_experiment Re-run Experiment modify_protocol->rerun_experiment is_handling_ok Stored Correctly? (inert atmosphere, dry, dark) check_handling->is_handling_ok new_reagent Use Fresh Reagent is_handling_ok->new_reagent No is_handling_ok->rerun_experiment Yes new_reagent->rerun_experiment

Caption: Troubleshooting workflow for experiments.

Experimental Protocols

While specific experimental protocols for reactions involving this compound are highly dependent on the desired transformation, the following general procedure for handling air- and moisture-sensitive reagents can be adapted.

General Protocol for Handling this compound in an Anhydrous Reaction

This protocol assumes the reaction is sensitive to air and moisture.

1. Preparation of Glassware:

  • All glassware should be thoroughly cleaned and dried in an oven at a temperature above 100 °C for several hours to remove any adsorbed water.

  • The hot glassware should be assembled and allowed to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).

2. Setting up the Reaction:

  • The reaction should be conducted in a flask equipped with a magnetic stirrer and sealed with a rubber septum.

  • A needle connected to a source of inert gas (e.g., a balloon or a Schlenk line) should be inserted through the septum to maintain a positive pressure of inert gas throughout the experiment. A second needle can be used as an outlet to vent the system.

3. Dispensing the Reagent:

  • This compound, being a liquid, can be transferred using a dry, gas-tight syringe.

  • Before drawing the liquid, flush the syringe with the inert gas from the reaction flask's headspace.

  • Puncture the septum of the reagent bottle with the syringe needle and draw the required volume of the liquid.

  • Quickly transfer the liquid to the reaction flask by injecting it through the septum.

4. Running the Reaction:

  • Once all reagents have been added, the reaction can be stirred at the desired temperature.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

5. Work-up and Purification:

  • Upon completion, the reaction should be quenched appropriately, taking into account the reactivity of all components.

  • Standard extraction and purification techniques (e.g., column chromatography, distillation) can then be employed.

For a visual representation of a typical setup for handling air-sensitive reagents, please refer to the diagram below.

G Setup for Handling Air-Sensitive Reagents cluster_flask Reaction Flask cluster_gas Inert Gas Supply cluster_vent Venting cluster_transfer Reagent Transfer flask Flask with Stir Bar septum Rubber Septum outlet_needle Outlet Needle gas_source Nitrogen/Argon Source (Balloon or Schlenk Line) inlet_needle Inlet Needle gas_source->inlet_needle inlet_needle->septum Maintains positive pressure bubbler Oil Bubbler outlet_needle->bubbler reagent_bottle Reagent Bottle with Septum syringe Dry, Gas-Tight Syringe reagent_bottle->syringe Withdraw reagent syringe->septum Reagent addition

Caption: Experimental setup for handling air-sensitive reagents.

References

Technical Support Center: Overcoming Poor Reactivity of 3-Fluoro-2-methoxy-6-methylpyridine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of 3-fluoro-2-methoxy-6-methylpyridine in common cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

The poor reactivity of this compound in Suzuki-Miyaura coupling is often attributed to a combination of electronic and steric factors. The electron-donating 2-methoxy group can decrease the reactivity of the C-F or a C-leaving group bond towards oxidative addition to the palladium(0) catalyst.[1] Additionally, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.

Potential Solutions:

  • Catalyst and Ligand Selection: The choice of the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl halide and facilitate the subsequent steps of the catalytic cycle.[1]

    • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points. These ligands have demonstrated effectiveness in coupling electron-rich and sterically hindered heteroaryl halides.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. Stronger bases like sodium tert-butoxide (NaOtBu) can sometimes lead to side reactions, but may be necessary for less reactive coupling partners.

  • Solvent System: Aprotic polar solvents, often with a small amount of water, are commonly used to dissolve both the organic substrates and the inorganic base.

    • Recommended Solvents: 1,4-Dioxane/water or toluene/water mixtures are good starting points.

  • Temperature: Higher reaction temperatures can help overcome the activation energy barrier for the oxidative addition step. However, excessive heat can lead to catalyst decomposition and side reactions. A temperature screen from 80 °C to 120 °C is recommended.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but I am only recovering starting materials. What should I try?

Answer:

Similar to the Suzuki coupling, the electron-rich nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen are major hurdles in the Buchwald-Hartwig amination of this substrate.

Potential Solutions:

  • Catalyst and Ligand System: The use of specialized Buchwald ligands is highly recommended.

    • Recommended Ligands: For primary amines, BrettPhos is often a good choice. For secondary amines, RuPhos and XPhos have shown broad utility.

  • Base Selection: The choice of base is highly dependent on the amine coupling partner and the solvent.

    • Recommended Bases: Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, non-nucleophilic base that can be effective, especially with challenging substrates. Sodium tert-butoxide (NaOtBu) is also commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be attempted, though they may require higher temperatures and longer reaction times.

  • Solvent: Anhydrous, aprotic solvents are typically used.

    • Recommended Solvents: Toluene, 1,4-dioxane, or tert-butanol are common choices.

Issue 3: Failure in Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding. How can I troubleshoot this reaction?

Answer:

The Sonogashira coupling of electron-rich heteroaryl halides can be challenging. In addition to the electronic deactivation of the substrate, the standard Sonogashira conditions may not be optimal.

Potential Solutions:

  • Catalyst System: A combination of a palladium source and a copper(I) co-catalyst is standard.

    • Recommended Catalysts: Pd(PPh₃)₂Cl₂/CuI is a classic combination. For more challenging substrates, using a more active palladium source like Pd(OAc)₂ with a suitable phosphine ligand can be beneficial.

  • Ligand Selection: While often run with triphenylphosphine (PPh₃), more electron-rich and bulky ligands can sometimes improve performance.

  • Base and Solvent: An amine base is typically used, which can also serve as the solvent.

    • Recommended Conditions: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. For less reactive substrates, using a polar aprotic solvent like DMF in addition to the amine base can be effective.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can provide better results and avoid the formation of alkyne homocoupling byproducts. These reactions often employ a palladium catalyst with a specialized ligand and a base like cesium carbonate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in cross-coupling reactions?

A1: The primary reasons for the poor reactivity of this compound are:

  • Electronic Effects: The 2-methoxy group is strongly electron-donating, which increases the electron density on the pyridine ring. This makes the carbon atom of the C-X (where X is a halogen or triflate) bond less electrophilic and thus less susceptible to oxidative addition by the palladium(0) catalyst.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an inactive state, preventing it from participating in the catalytic cycle.

  • Steric Hindrance: The presence of substituents at the 2- and 6-positions can sterically hinder the approach of the palladium catalyst to the coupling site.

Q2: Which leaving group is best for coupling reactions with this substrate (e.g., F, Cl, Br, I, OTf)?

A2: The reactivity of the leaving group generally follows the order: I > Br > OTf > Cl >> F. For Suzuki and Sonogashira couplings, starting with the bromo or iodo derivative of this compound is recommended for higher reactivity. For Buchwald-Hartwig aminations, while bromides and iodides are more reactive, modern catalysts have enabled the efficient coupling of chlorides as well. The C-F bond is generally the most difficult to activate for cross-coupling reactions.

Q3: Are there any alternative coupling methods I should consider for this substrate?

A3: Yes, if standard palladium-catalyzed cross-coupling reactions are unsuccessful, you might consider:

  • Nickel-Catalyzed Couplings: Nickel catalysts can sometimes be more effective than palladium for the coupling of electron-rich or sterically hindered aryl halides.

  • C-H Activation: If a suitable C-H bond is available on your coupling partner, a direct C-H activation/arylation strategy could be explored, though this would require significant methods development.

  • Lithiation/Transmetalation: For some applications, a lithiation of the pyridine ring followed by transmetalation to a different metal (e.g., zinc, boron) and subsequent coupling can be a viable, albeit multi-step, alternative.

Data Presentation

The following tables summarize representative reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of substrates structurally similar to this compound. These should be considered as starting points for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted 2-Alkoxypyridines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)1001275-90
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene1101880-95
3Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF/H₂O (4:1)902460-80

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Substituted 2-Alkoxypyridines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001670-85
2Pd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.5)1,4-Dioxane802065-80
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)t-BuOH1102460-75

Table 3: Representative Conditions for Sonogashira Coupling of Substituted Halopyridines

EntryPalladium Source (mol%)Copper Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3)DMF801270-90
2Pd(OAc)₂ (2)CuI (4)DIPEA (3)Toluene1001865-85
3Pd(PPh₃)₄ (5)CuI (10)Et₃NEt₃N602460-80

Experimental Protocols

The following are detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, adapted from literature procedures for structurally similar, challenging pyridine substrates.[1] These should serve as a robust starting point for your experiments with this compound.

Protocol 1: Suzuki-Miyaura Coupling using SPhos Ligand
  • To an oven-dried reaction vial, add 3-bromo-2-methoxy-6-methylpyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination using RuPhos Ligand
  • In a glovebox, combine 3-bromo-2-methoxy-6-methylpyridine (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Protocol 3: Sonogashira Coupling
  • To a degassed solution of 3-bromo-2-methoxy-6-methylpyridine (1.0 mmol, 1 equiv.) in a mixture of DMF (4 mL) and triethylamine (2 mL), add bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Degas the mixture with a stream of argon for 5 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylpyridine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pyridine Substrate, Coupling Partner, Base, Catalyst, and Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Caption: A logical workflow for troubleshooting poor yields in coupling reactions of this compound.

References

Optimizing reaction conditions for nucleophilic substitution on the pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and refine their reaction conditions for optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the nucleophilic substitution on pyridine rings.

Q1: My reaction yield is low or I'm observing no product formation. What are the first steps to troubleshoot?

A1: Low or no yield is a common issue that can often be resolved by systematically evaluating the core reaction parameters.

  • Check the Activation of Your Pyridine Ring: The pyridine ring is naturally electron-deficient, but substitution is significantly more facile with an appropriate leaving group at the C2 or C4 position. The presence of additional electron-withdrawing groups (EWGs) ortho or para to the leaving group will further activate the ring for nucleophilic attack. If your substrate is not sufficiently activated, consider alternative strategies like the synthesis of a pyridine N-oxide derivative.[1][2]

  • Evaluate Your Leaving Group: Contrary to SN2 reactions, fluoride is often the most effective leaving group in SNAr reactions due to its high electronegativity, which increases the electrophilicity of the carbon atom being attacked.[3] The general reactivity trend for halogen leaving groups is often F > Cl ≈ Br > I, though this can be substrate and condition-dependent.[3][4] If your reaction is sluggish, consider synthesizing a fluoro-substituted analogue of your starting material.[5][6]

  • Increase the Reaction Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier.[7] If the reaction is being performed at room temperature, a gradual increase in temperature (e.g., to 50 °C, 80 °C, or reflux) while monitoring by TLC or LC-MS can dramatically improve the rate and yield.[3]

  • Re-evaluate Your Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are generally preferred.[3][8] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile more reactive. Protic solvents (e.g., alcohols) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[3]

  • Assess Nucleophile and Base Strength: Ensure your nucleophile is sufficiently strong for the reaction. If using a neutral nucleophile (like an amine or alcohol), a base is required to either deprotonate it, generating a more potent anionic nucleophile, or to scavenge the acid produced during the reaction. The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, KOtBu) can be critical and may require screening.[9][10]

Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: Formation of side products can often be attributed to competing reaction pathways.

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (like an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile. Switching to a non-reactive, polar aprotic solvent like DMF or DMSO is advisable.[3]

  • Di-substitution: If your pyridine substrate contains more than one leaving group, double substitution can occur. To favor mono-substitution, you can try lowering the equivalents of the nucleophile to be stoichiometric with the substrate, reducing the reaction temperature, or shortening the reaction time.

  • Hydrolysis of Starting Material or Product: If there is water in your reaction, hydrolysis of an activated halopyridine or the final product can occur, especially at elevated temperatures. Ensure you are using anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Formation of Benzyne Intermediate: With 3-halopyridines and a very strong base (e.g., sodium amide), an elimination-addition reaction can occur via a pyridyne (benzyne-like) intermediate, which can lead to a mixture of products.[11] This is less common under typical SNAr conditions.

Q3: Is there a reactivity difference between the C2 and C4 positions?

A3: Both the C2 (ortho) and C4 (para) positions are activated towards nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen.[12] However, subtle differences in reactivity can exist:

  • Steric Hindrance: The C2 position is adjacent to the nitrogen atom, which can create some steric hindrance for the incoming nucleophile due to its lone pair of electrons. The C4 position is less sterically hindered.[13]

  • Electronic Effects: The relative stability of the intermediates and the resulting product distribution can be influenced by the specific electronic properties of the nucleophile and any other substituents on the ring. In many cases, the C4 position is kinetically favored due to easier approach of the nucleophile.[13]

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of reaction conditions for various nucleophilic substitution reactions on pyridine rings to guide your optimization process.

Table 1: Optimized Conditions for SNAr of 2-Fluoropyridine with Various Nucleophiles [5]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
Alcohol (1°, 2°, or 3°) tert-ButanolKOtBuTHF503100
Phenol PhenolKOtBuDMF806100
Amine (1° or 2°) Morpholinei-Pr₂NEttert-Amyl Alcohol11012100
Amide BenzamideK₂CO₃DMF11012100
N-Heterocycle ImidazoleNaHDMF808100
Thiol ThiophenolK₂CO₃DMF503100
Cyanide KCN-DMSO11012~80

Table 2: Optimization of Base for a Directed SNAr Reaction [9]

Reaction: ortho-Iodobenzamide with n-Butylamine in DCM at room temperature.

EntryCatalyst / Additive (5 mol%)Base (3.0 equiv.)Yield (%)
1Pyridine HClCs₂CO₃49
2DMAP HClCs₂CO₃25
3Et₃N HClCs₂CO₃35
4Pyridine CSA saltCs₂CO₃23
5Pyridine HClK₂CO₃33
6Pyridine HClK₃PO₄31
7Pyridine HCl (Solvent) Cs₂CO₃ 52
8Pyridine HCl Cs₂CO₃ 99 *

*Reaction performed with 5.0 equivalents of n-butylamine.

Table 3: Solvent and Phosphine Optimization for Pyridyl Phosphonium Salt Formation [7]

Reaction: 4-Iodopyridine with phosphine nucleophile at room temperature.

EntryPhosphine (equiv.)SolventYield (%)
1PPh₃ (2.0)CH₂Cl₂21
2PEt₃ (2.0)CH₂Cl₂8
3EtPPh₂ (2.0)CH₂Cl₂79
4PhPEt₂ (2.0)CH₂Cl₂86
5P(p-anisole)₃ (2.0)CH₂Cl₂89
6P(p-anisole)₃ (2.0)CHCl₃85
7P(p-anisole)₃ (1.0) CHCl₃ 97

Experimental Protocols

Protocol 1: General Procedure for SNAr of a Chloropyridine with an Amine Nucleophile [10]

Materials:

  • Chloropyridine substrate (e.g., 6-Chloropyridin-3-amine) (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Base (e.g., K₂CO₃ or DIPEA) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Standard oven-dried laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the chloropyridine substrate (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (e.g., DMF, to make a 0.1-0.5 M solution).

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to >100 °C and must be optimized for the specific substrates).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Morpholinopyridine from 2-Fluoropyridine [6]

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (e.g., 2.0 equiv)

  • Anhydrous tert-Amyl alcohol

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the base (K₃PO₄).

  • Add 2-fluoropyridine (1.0 equiv) and morpholine (1.2 equiv).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualized Workflows and Logic

The following diagrams illustrate key workflows for reaction optimization and troubleshooting.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup A Select Pyridine Substrate (2- or 4-halo) E Combine Reagents under Inert Atmosphere A->E B Select Nucleophile (Amine, Alcohol, Thiol, etc.) B->E C Select Solvent (e.g., DMF, DMSO, ACN) C->E D Select Base (e.g., K2CO3, KOtBu) D->E F Set Reaction Temperature (e.g., 25-120 °C) E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup & Extraction G->H Reaction Complete I Purification (Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction on a pyridine ring.

TroubleshootingWorkflow Start Low Yield or No Reaction LG Is Leaving Group Optimal? (F > Cl > Br > I) Start->LG Temp Is Temperature High Enough? LG->Temp Yes Fix_LG Consider Fluoro-Pyridine LG->Fix_LG No Solvent Is Solvent Polar Aprotic? Temp->Solvent Yes Fix_Temp Increase Temperature (e.g., 80-120 °C) Temp->Fix_Temp No Base Is Base Appropriate? Solvent->Base Yes Fix_Solvent Switch to DMF, DMSO, NMP Solvent->Fix_Solvent No Activation Is Ring Sufficiently Activated? Base->Activation Yes Fix_Base Screen Bases (e.g., Cs2CO3, K3PO4) Base->Fix_Base No Fix_Activation Add EWG or Use N-Oxide Activation->Fix_Activation No Success Reaction Optimized Activation->Success Yes Fix_LG->Temp Fix_Temp->Solvent Fix_Solvent->Base Fix_Base->Activation Fix_Activation->Success

Caption: A decision-making workflow for troubleshooting low-yield SNAr reactions on pyridine.

References

Troubleshooting guide for reactions involving 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for chemical reactions involving 3-Fluoro-2-methoxy-6-methylpyridine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

A common challenge in working with substituted pyridines is controlling regioselectivity and managing the electron-deficient nature of the pyridine ring.[1][2][3][4] The fluorine and methoxy groups on this compound introduce further complexity to its reactivity. This guide addresses potential issues you may encounter.

Q1: My nucleophilic substitution reaction on this compound is showing low to no conversion. What are the possible causes and how can I improve the yield?

Possible Causes:

  • Insufficiently strong nucleophile: The pyridine ring is electron-deficient, but the methoxy group at the 2-position is electron-donating, which can slightly reduce the electrophilicity of the ring, making substitution more difficult than on an unsubstituted fluoropyridine.

  • Inappropriate solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

  • Low reaction temperature: The activation energy for the substitution may not be reached at lower temperatures.

  • Decomposition of starting material: Although stable at room temperature, prolonged heating in the presence of strong bases or acids can lead to decomposition.[5]

Troubleshooting Steps:

  • Evaluate Nucleophile Strength: If using a neutral or weak nucleophile, consider converting it to its more reactive conjugate base using a non-nucleophilic base (e.g., NaH, KHMDS).

  • Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or NMP to aid in dissolving the nucleophile and stabilizing the charged intermediate.

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and starting material decomposition.

  • Use a Catalyst: In some cases, a phase-transfer catalyst can be beneficial for reactions involving solid-liquid or liquid-liquid phases.

Q2: I am observing the formation of an unexpected side product in my reaction. How can I identify it and prevent its formation?

Possible Causes of Side Products:

  • Reaction with Solvent: Pyridine derivatives can sometimes react with chlorinated solvents like dichloromethane (DCM) at room temperature to form bispyridinium adducts.[6]

  • Competing Nucleophilic Attack: If your nucleophile has multiple reactive sites, you may see a mixture of products.

  • Reaction at the Methyl Group: The methyl group at the 6-position can be deprotonated by a strong base, leading to undesired side reactions.

  • Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group.

Troubleshooting and Prevention:

  • Characterize the Side Product: Isolate the side product using chromatography and characterize it using techniques like NMR and Mass Spectrometry.

  • Avoid Chlorinated Solvents with Pyridines: If possible, substitute DCM with other solvents like THF, dioxane, or toluene, especially if the reaction requires heating or long reaction times.[6]

  • Protecting Groups: If you suspect a reaction at a competing nucleophilic site or the methyl group, consider using a suitable protecting group strategy.

  • Control pH: Maintain neutral or basic conditions if your molecule is sensitive to acid-catalyzed hydrolysis.

Summary of Common Issues and Solutions

Problem Potential Cause Suggested Solution
Low or No Reaction Weak nucleophile, low temperature, incorrect solvent.Use a stronger nucleophile, increase temperature, switch to a polar aprotic solvent (DMF, DMSO).
Starting Material Recovery Reaction conditions not harsh enough.Increase reaction temperature and/or time. Check the activity of your reagents.
Formation of Multiple Products Lack of regioselectivity, reaction with solvent.Modify the reaction conditions (temperature, solvent, catalyst) to favor the desired product. Avoid reactive solvents like DCM.[6]
Product Decomposition Excessive heat, presence of strong acids or bases.Run the reaction at a lower temperature for a longer time. Use milder reagents.
Difficulty in Purification Similar polarity of product and starting material/byproducts.Optimize your chromatography method (try different solvent systems or stationary phases). Consider crystallization or distillation if applicable.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general method for the substitution of the fluorine atom in this compound with an alcohol.

Reaction:

This compound + R-OH → 3-(R-oxy)-2-methoxy-6-methylpyridine

Materials:

  • This compound (1 equivalent)

  • Alcohol (R-OH) (1.2 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the alcohol dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture dropwise at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Troubleshooting and Reaction Logic

The following diagrams illustrate a general workflow for troubleshooting a problematic reaction and the logical relationships between reaction parameters.

Troubleshooting_Workflow Start Reaction Underperforming? Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Reaction Analyze Reaction Mixture (TLC, LC-MS) Check_Purity->Analyze_Reaction No_Product No Product Formation Analyze_Reaction->No_Product Side_Products Side Products Observed Analyze_Reaction->Side_Products Low_Yield Low Yield Analyze_Reaction->Low_Yield Modify_Conditions Modify Reaction Conditions No_Product->Modify_Conditions Isolate_Characterize Isolate & Characterize Side Products Side_Products->Isolate_Characterize Low_Yield->Modify_Conditions Optimize_Purification Optimize Purification Low_Yield->Optimize_Purification Modify_Conditions->Analyze_Reaction Re-run Reaction Success Reaction Successful Modify_Conditions->Success Isolate_Characterize->Modify_Conditions Optimize_Purification->Success

A general workflow for troubleshooting chemical reactions.

Reaction_Parameters Parameters Reaction Parameters Temperature Solvent Reagent Stoichiometry Reaction Time Outcome Reaction Outcome Yield Purity Selectivity Parameters:f1->Outcome:f1 affects rate Parameters:f2->Outcome:f1 solubility Parameters:f2->Outcome:f3 can influence Parameters:f3->Outcome:f2 excess can be impurity Parameters:f4->Outcome:f1 drives to completion

References

Technical Support Center: Purification of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of impurities from crude 3-Fluoro-2-methoxy-6-methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the purification process.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for specific problems encountered during the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound are typically related to the synthetic route employed. Common starting materials for multi-step syntheses include 2,6-lutidine. Potential impurities can be broadly categorized as:

  • Starting Materials and Precursors: Unreacted 2,6-lutidine or its N-oxide, and incompletely fluorinated or methoxylated intermediates.

  • Positional Isomers: Due to a lack of complete regioselectivity during the fluorination step, isomers such as 5-Fluoro-2-methoxy-6-methylpyridine can be formed.

  • Byproducts from Side Reactions: A significant side reaction can be a second methoxylation, where the fluorine atom is displaced by a methoxy group, leading to the formation of 2,3-dimethoxy-6-methylpyridine. This is more likely if using methanol as a solvent or if there are residual nucleophiles present. Other pyridine and lutidine isomers from the starting materials can also be carried through the synthesis.

Q2: My distillation of the crude product is not improving the purity significantly. Why is this happening and what can I do?

A2: This is a common issue when dealing with impurities that have boiling points very close to that of the desired product. Positional isomers, in particular, often have very similar boiling points, making their separation by standard fractional distillation challenging and inefficient.

Troubleshooting Steps:

  • Azeotropic Distillation: Consider using an entrainer that forms an azeotrope with either the product or the impurity to alter their relative volatilities.

  • Extractive Distillation: Introduce a high-boiling, non-volatile solvent that interacts differently with the components of the mixture, thereby increasing the difference in their effective boiling points.

  • Alternative Purification Methods: If distillation proves ineffective, it is recommended to switch to a different purification technique such as column chromatography.

Q3: I am seeing co-elution of my product with an impurity during silica gel column chromatography. How can I improve the separation?

A3: Co-elution during silica gel chromatography often occurs when the polarity of the product and the impurity are very similar.

Troubleshooting Steps:

  • Optimize the Solvent System: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Gradually increasing the polarity of the eluent can help to resolve closely eluting compounds.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Options include:

    • Alumina (basic or neutral): Can be effective for separating basic compounds like pyridines.

    • Reverse-phase (C18): Separates compounds based on hydrophobicity. A mobile phase of water and an organic solvent like acetonitrile or methanol would be used.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography.

Q4: After purification, my final product is an oil that won't crystallize, even though it appears pure by TLC and NMR. What can I do?

A4: The inability of a seemingly pure compound to crystallize can be due to the presence of very minor impurities that inhibit crystal lattice formation or the inherent properties of the molecule itself.

Troubleshooting Steps:

  • Ensure High Purity: Even trace amounts of impurities can prevent crystallization. Re-purify a small sample by another method (e.g., preparative TLC or HPLC) to see if this induces crystallization.

  • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures for recrystallization. Techniques like slow evaporation, slow cooling, or vapor diffusion with a non-solvent can be effective.

  • Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Data Presentation

The following tables summarize the physical properties of this compound and its potential impurities, which can aid in selecting the appropriate purification method.

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound C₇H₈FNO141.14190-195Soluble in organic solvents
2,6-LutidineC₇H₉N107.15144Soluble in organic solvents
2-Methoxy-6-methylpyridineC₇H₉NO123.15~170-172Soluble in organic solvents
5-Fluoro-2-methoxy-6-methylpyridineC₇H₈FNO141.14Likely close to 190-195Soluble in organic solvents
2,3-Dimethoxy-6-methylpyridineC₈H₁₁NO₂153.18Likely > 200Soluble in organic solvents

Note: Boiling points for some impurities are estimated based on similar structures.

Experimental Protocols

Protocol 1: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column of at least 20 cm in length. Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Heat the flask gently in a heating mantle.

    • Slowly increase the temperature and collect the fractions that distill at different temperature ranges.

    • Monitor the purity of each fraction by GC-MS or ¹H NMR.

    • Combine the fractions with the desired purity.

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the oily product in a minimal amount of a hot solvent (e.g., heptane, isopropanol, or a mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the product in the minimum amount of the selected hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Visualizations

The following diagrams illustrate the purification workflow and a troubleshooting decision tree.

PurificationWorkflow crude Crude Product distillation Fractional Distillation crude->distillation Initial Purification chromatography Column Chromatography distillation->chromatography Impurities with close boiling points pure_product Pure Product distillation->pure_product Sufficiently pure recrystallization Recrystallization chromatography->recrystallization Remove minor impurities chromatography->pure_product Sufficiently pure recrystallization->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting start Crude Product Analysis (GC-MS, NMR) check_impurities Identify Major Impurities start->check_impurities isomers Positional Isomers Present? check_impurities->isomers Isomers vs. Others byproducts Side-Reaction Byproducts (e.g., Dimethoxy derivative)? isomers->byproducts No chromatography Use Column Chromatography (Normal or Reverse Phase) isomers->chromatography Yes starting_materials Unreacted Starting Materials? byproducts->starting_materials No byproducts->chromatography Yes distillation Attempt Fractional Distillation starting_materials->distillation Yes, different B.P. acid_wash Consider Acid Wash for Basic Starting Materials starting_materials->acid_wash Yes, basic recrystallization Recrystallization chromatography->recrystallization distillation->recrystallization acid_wash->distillation

Caption: A decision tree for troubleshooting the purification of this compound.

Validation & Comparative

Comparative Analysis of Predicted and Experimental NMR Spectra for 3-Fluoro-2-methoxy-6-methylpyridine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in drug development providing a comparative analysis of the nuclear magnetic resonance (NMR) spectra of 3-Fluoro-2-methoxy-6-methylpyridine and its structural analogs. This document presents predicted ¹H and ¹³C NMR data for the target compound alongside experimental data for closely related molecules to facilitate spectral interpretation and structural verification.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the structural elucidation of small molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of public experimental NMR data for this specific compound, this report leverages predictive methodologies and comparative analysis with structurally similar analogs. By examining the experimental spectra of 2-methoxy-6-methylpyridine, 3-fluoro-2-methoxypyridine, and 3-fluoro-6-methylpyridine, researchers can gain valuable insights into the expected chemical shifts and coupling constants of the title compound.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its structural analogs. The predicted data was generated using the online NMR prediction tool, NMRDB.org.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-4H-5OCH₃CH₃
This compound (Predicted) 7.22 (dd)6.85 (d)4.01 (s)2.45 (s)
2-methoxy-6-methylpyridine (Experimental) 7.39 (t)6.61 (d)3.89 (s)2.44 (s)
3-Fluoro-2-methoxypyridine (Experimental) 7.68 (ddd)7.15 (ddd)4.04 (d)-
3-Fluoro-6-methylpyridine (Experimental) 7.35 (td)7.08 (dd)-2.52 (s)

Predicted coupling constants (Hz) for this compound: J(H4-H5) = 8.4, J(H4-F) = 4.7.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-3C-4C-5C-6OCH₃CH₃
This compound (Predicted) 155.1 (d)140.9 (d)120.2 (d)114.8 (d)157.3 (d)54.223.9
2-methoxy-6-methylpyridine (Experimental) 163.7107.9138.2110.2157.052.824.3
3-Fluoro-2-methoxypyridine (Experimental) 155.8 (d)141.5 (d)124.7 (d)118.6 (d)143.9 (d)54.5 (d)-
3-Fluoro-6-methylpyridine (Experimental) 147.2 (d)124.1 (d)139.8 (d)121.2157.9-24.1

Predicted C-F coupling constants (Hz) for this compound: J(C3-F) = 227.1, J(C2-F) = 13.1, J(C4-F) = 29.5, J(C5-F) = 4.4, J(C6-F) = 3.1.

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Spectroscopy:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include:

    • Pulse sequence: zg30

    • Number of scans: 16-64 (depending on sample concentration)

    • Spectral width: -2 to 12 ppm

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Tune the probe for ¹³C observation.

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters on a 100 MHz spectrometer include:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral width: 0 to 200 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

  • Process the spectrum similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow of NMR analysis, from initial sample handling to the final comparison of spectral data.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Comparison Sample Compound Synthesis/ Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer (1H & 13C) NMR_Tube->Spectrometer FID Raw FID Data Spectrometer->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Processed_Spectrum Processed NMR Spectrum Processing->Processed_Spectrum Peak_Picking Peak Picking & Integration Processed_Spectrum->Peak_Picking Assignment Chemical Shift & Coupling Constant Assignment Peak_Picking->Assignment Comparison Comparison with Predicted/Analog Data Assignment->Comparison

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 3-Fluoro-2-methoxy-6-methylpyridine, a key intermediate in pharmaceutical synthesis.[1][2] Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3][4] For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective approach.[5]

Comparison of Analytical Techniques

The purity of a pharmaceutical intermediate like this compound can be assessed using various analytical methods. While HPLC is often the preferred method, other techniques offer distinct advantages for specific applications.[4][6]

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and impurity profiling.[3][4]Requires reference standards for quantification, can be more time-consuming than some spectroscopic methods.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Excellent for analyzing volatile impurities such as residual solvents.[4]Not suitable for non-volatile or thermally unstable compounds without derivatization.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and specificity, provides molecular weight information for impurity identification.[4]Often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) for complex mixtures.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides definitive structural elucidation of impurities, quantitative analysis is possible.Lower sensitivity compared to HPLC and MS, can be complex for mixture analysis.
UV-Visible Spectroscopy Measures the absorption of ultraviolet or visible radiation by a substance.Simple, rapid, and cost-effective for quantitative analysis of the main component.[8]Lacks the specificity to separate and quantify individual impurities.[8]

Proposed HPLC Method for this compound

Based on established methods for similar pyridine derivatives, a robust RP-HPLC method is proposed for the purity determination of this compound.[3][9]

Table 1: HPLC Method Parameters

ParameterRecommended Condition
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm[10]
Injection Volume 10 µL

Experimental Protocol

A detailed protocol for the proposed HPLC method is provided below.

1. Solutions Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water is recommended.[3]

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of diluent to achieve a final concentration of approximately 0.1 mg/mL.[3]

2. Chromatographic Procedure

  • Set up the HPLC system with the parameters listed in Table 1.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample.

3. Data Analysis

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

For a more accurate quantitative determination, a calibration curve can be constructed using a series of standard solutions of known concentrations.[3]

Method Validation Parameters

To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[9]

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity determination of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Diluent weigh_standard->dissolve_standard hplc_system HPLC System Setup & Equilibration dissolve_standard->hplc_system weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_standard Inject Standard Solution inject_blank->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample acquire_data Data Acquisition (Chromatogram) inject_sample->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity final_report Final Purity Report calculate_purity->final_report

Caption: HPLC purity determination workflow.

References

Mass Spectrometry Analysis of 3-Fluoro-2-methoxy-6-methylpyridine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of novel compounds is paramount. This guide provides a comparative overview of mass spectrometry techniques for the characterization of 3-Fluoro-2-methoxy-6-methylpyridine and its derivatives. The information presented is based on established analytical principles for pyridine and fluorinated compounds, offering a framework for developing robust analytical methods.

Introduction to Analytical Approaches

The analysis of this compound, a substituted pyridine, can be effectively achieved using mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). The choice between these techniques depends on the volatility and thermal stability of the specific derivatives, as well as the desired sensitivity and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. For pyridine and its derivatives, GC-MS is a widely used and sensitive method.[1][2] Headspace analysis can be employed to minimize the loss of volatile analytes during sample processing.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can accommodate a wider range of compounds, including those that are less volatile or thermally labile. For fluorinated compounds, liquid chromatography–high-resolution mass spectrometry (LC–HRMS) is particularly powerful, offering high sensitivity and selectivity for resolving numerous analytes in complex matrices.[4][5]

Predicted Fragmentation Patterns

Key Predicted Fragments for this compound (Molecular Weight: 143.14 g/mol ):

Fragment IonMass Loss (amu)Description
[M - CH3]+15Loss of a methyl radical
[M - F]+19Loss of a fluorine radical
[M - OCH3]+31Loss of a methoxy radical
[M - CO]+28Loss of carbon monoxide from the ring
[M - HCN]+27Loss of hydrogen cyanide from the ring

It is important to note that these are predicted fragmentation pathways, and experimental verification is essential for confirmation.

Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analytes Volatile and thermally stable compoundsWide range of compounds, including non-volatile and thermally labile
Ionization Primarily Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Sensitivity High for suitable compoundsGenerally high, especially with HRMS
Selectivity Good, based on retention time and mass spectrumExcellent, especially with tandem MS (MS/MS) and HRMS[4]
Sample Prep Can require derivatization for polar compounds[8][9]Often simpler, direct injection of liquid samples
Matrix Effects Less prone to ion suppressionCan be susceptible to ion suppression/enhancement

Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound and its derivatives. Optimization of these methods is crucial for specific applications.

GC-MS Protocol
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol). For trace analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) may be employed.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is typically used for pyridine derivatives.[1]

    • Injector: Split/splitless injector, with the mode and ratio optimized for the sample concentration.

    • Oven Program: A temperature gradient is used to ensure good separation of the analytes. A typical program might start at 50°C and ramp up to 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan to identify unknown compounds and selected ion monitoring (SIM) for targeted quantification to enhance sensitivity.[1]

LC-MS Protocol
  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyridine compounds.

    • Analyzer: Triple quadrupole (for targeted analysis) or high-resolution mass spectrometers like Orbitrap or TOF (for accurate mass measurements and unknown identification).[4][10]

    • Scan Mode: Full scan for qualitative analysis and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for quantitative analysis.

Alternative and Complementary Techniques

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): For fluorinated compounds, ¹⁹F NMR is a highly specific and powerful technique.[10] It can provide valuable structural information and is an excellent tool for the quantification of fluorinated species, especially when mass spectrometry falls short in identifying all fluorinated byproducts.[10] Combining ¹⁹F NMR with LC-HRMS can provide a more complete characterization of the sample.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the mass spectrometry analysis of this compound and its derivatives.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_Separation Chromatographic Separation cluster_Analysis Mass Spectrometry Analysis cluster_DataProcessing Data Processing & Interpretation Sample Sample containing This compound Extraction Extraction / Dilution Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization LC Liquid Chromatography (LC) Extraction->LC Liquid Sample GC Gas Chromatography (GC) Derivatization->GC Volatile Sample MS Mass Spectrometry (MS) GC->MS LC->MS Data Data Acquisition (Full Scan / SIM / SRM) MS->Data Processing Data Processing Data->Processing Identification Compound Identification Processing->Identification Quantification Quantification Processing->Quantification

Caption: A generalized workflow for the mass spectrometry analysis of pyridine derivatives.

References

A Comparative Analysis of the Biological Activities of 3-Fluoro-2-methoxy-6-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Fluoro-2-methoxy-6-methylpyridine and its structural analogs. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes existing data on its potential therapeutic applications and draws comparisons with well-characterized analogs, particularly in the areas of gallstone dissolution, and potential anticancer and antibacterial activities.

Overview of Compounds

Substituted pyridines are a cornerstone in medicinal chemistry, with fluorine and methoxy groups being common modifications to enhance pharmacological properties. This compound is a substituted pyridine with potential applications as an intermediate in the synthesis of antibacterial and neurological drugs.[1] Its analogs, such as 2-methoxy-6-methylpyridine, have demonstrated significant biological activity. This guide focuses on comparing the available data for these and other related pyridine derivatives.

Comparative Biological Activities

Gallstone Dissolution Activity: A Case Study of 2-Methoxy-6-methylpyridine (MMP)

A significant body of research is available for 2-methoxy-6-methylpyridine (MMP), a close analog of this compound, which has been investigated as a potent agent for the dissolution of cholesterol gallstones.[2][3] Clinical studies have compared its efficacy and safety with the standard clinical agent, methyl-tertiary butyl ether (MTBE).

Quantitative Comparison of Gallstone Dissolution Agents

CompoundIn Vitro Dissolution Rate (120 min)In Vivo Solubility (Porcine Model)Key AdvantagesReference
2-Methoxy-6-methylpyridine (MMP) 95%~1.8 times higher than MTBEHigher boiling point (156°C) leading to fewer side effects, lower toxicity.[2][3]
Methyl-tertiary butyl ether (MTBE) 69%Standard clinical agentLower boiling point (55°C) associated with side effects like nausea and vomiting.[2]
Potential Anticancer Activity of Methoxypyridine Derivatives

Several studies have highlighted the potential of methoxypyridine derivatives as anticancer agents, often through the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[4] While specific data for this compound is not available, the general class of compounds shows promise.

Hypothetical Comparison of Anticancer Activity (Illustrative)

CompoundTarget PathwayHypothetical IC50 (µM)Potential Advantages of Fluorination
This compound PI3K/mTOR (putative)Data not availableEnhanced metabolic stability, improved binding affinity.
Generic Methoxypyridine Inhibitor PI3K/mTOR0.1 - 10Established scaffold for kinase inhibition.
Potential Antibacterial Activity

The pyridine scaffold is present in numerous antibacterial agents. This compound has been suggested as an intermediate for synthesizing novel antibacterial drugs.[1] The introduction of a fluorine atom can often enhance the antibacterial potency and pharmacokinetic profile of a compound.

General Antibacterial Potential of Fluorinated Pyridines

Compound ClassMechanism of Action (General)Spectrum of Activity (General)
Fluorinated Pyridine Derivatives Inhibition of essential bacterial enzymes (e.g., DNA gyrase)Broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Experimental Protocols

In Vitro Gallstone Dissolution Assay

This protocol is based on the methodology used to evaluate the efficacy of 2-methoxy-6-methylpyridine (MMP).[2]

  • Gallstone Preparation: Human cholesterol gallstones are washed, dried, and weighed.

  • Incubation: Individual gallstones are placed in vials containing a standardized volume of the test compound (e.g., MMP or MTBE) or a control solvent.

  • Agitation: The vials are incubated at 37°C with gentle agitation.

  • Measurement: At specified time intervals (e.g., 60, 120, 240 minutes), the gallstones are removed, dried, and weighed to determine the percentage of dissolution.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

A standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a potential antibacterial compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Gallstone_Dissolution_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis gallstones Human Gallstones weigh1 Initial Weighing gallstones->weigh1 vials Vials with Test Compounds (MMP, MTBE, Control) weigh1->vials incubation Incubation at 37°C with Agitation vials->incubation weigh2 Final Weighing at Time Intervals incubation->weigh2 calculation Calculate % Dissolution weigh2->calculation

In Vitro Gallstone Dissolution Experimental Workflow.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Compound Methoxypyridine Derivative Compound->PI3K Inhibition

Hypothetical PI3K/mTOR Signaling Pathway Inhibition.

Conclusion

While this compound remains a compound with underexplored biological potential, its structural similarity to compounds with proven activity, such as 2-methoxy-6-methylpyridine, suggests promising avenues for future research. The extensive data on MMP as a gallstone dissolving agent provides a valuable framework for evaluating related pyridine derivatives. Furthermore, the broader class of fluorinated and methoxylated pyridines continues to be a rich source of inspiration for the development of novel anticancer and antibacterial agents. Further direct investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Structure-Activity Relationship (SAR) of 3-Fluoro-2-methoxy-6-methylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine derivatives, with a focus on analogs structurally related to 3-Fluoro-2-methoxy-6-methylpyridine. Due to a lack of publicly available SAR studies on the exact this compound scaffold, this document leverages data from closely related fluorinated and methoxylated pyridine compounds to infer potential SAR trends and guide future research. The information presented herein is intended to serve as a valuable resource for the design and development of novel therapeutic agents based on the pyridine core.

The pyridine scaffold is a cornerstone in medicinal chemistry, and the strategic incorporation of fluorine and methoxy groups can significantly influence a compound's pharmacological profile. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity, while methoxy groups can impact solubility and hydrogen bonding interactions.[1]

Data Presentation: Comparative Biological Activity of Structurally Related Pyridine Derivatives

The following tables summarize the in vitro biological activities of various pyridine derivatives against different cancer cell lines and kinases. This data, extracted from studies on structurally related scaffolds, provides insights into the potential effects of substitutions on the pyridine ring.

Table 1: Anticancer Activity of Substituted Pyridine Derivatives

Compound IDScaffoldR1R2R3R4Cancer Cell LineIC50 (µM)Reference
1a 2-OxopyridineHH2,6-diCl-PhHHela7.1[2]
1b 2-OxopyridineHH2,6-diF-PhHHela10.9[2]
2a 2-ThioxopyridineHH2,6-diCl-PhHHela8.1[2]
2b 2-ThioxopyridineHH2,6-diF-PhHHela5.9[2]
3a 2-IminopyridineHH2,6-diCl-PhHHela> 50[2]
4a 4-Aryl-2-methoxypyridine2,5-diCl-thiophen-3-ylCNp-Br-PhHHepG21-5[3]
4b 4-Aryl-2-methoxypyridine2,5-diCl-thiophen-3-ylCNp-NO2-PhHHepG21-5[3]
4c 4-Aryl-2-methoxypyridine2,5-diCl-thiophen-3-ylCNp-F-PhHHepG2> 50[3]

Table 2: Kinase Inhibitory Activity of Pyridine-Based Compounds

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
5a Pyrazolo[3,4-b]pyridineGSK-31[4]
6a PyrazolopyridineCDK2/cyclin A2240[5]
7a Sulfonamide methoxypyridinePI3Kα0.22[1]
7b Sulfonamide methoxypyridinemTOR23[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are representative of the assays used to evaluate the biological activity of novel chemical entities.

Protocol 1: Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of 10-fold dilutions) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection can vary, often involving antibodies specific to the phosphorylated substrate or mobility shift assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate a general signaling pathway that is often targeted in cancer drug discovery and a typical workflow for evaluating potential inhibitors.

G General Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation TranscriptionFactors Transcription Factors mTOR->TranscriptionFactors Activation CellResponse Cell Growth, Proliferation, Survival TranscriptionFactors->CellResponse GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer therapies.

G Experimental Workflow for Inhibitor Evaluation cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action cluster_sar SAR Analysis Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Single Concentration) Purification->PrimaryScreening DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreening->DoseResponse KinaseAssay In Vitro Kinase Assay DoseResponse->KinaseAssay CellBasedAssay Cell-Based Assays (e.g., Western Blot) DoseResponse->CellBasedAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellBasedAssay->SAR

Caption: A typical workflow for the synthesis, biological evaluation, and SAR analysis of novel kinase inhibitors.

References

Comparative In-Vitro Efficacy of Methoxy-Methyl-Pyridine Based Compounds and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological performance of pyridine derivatives in various therapeutic areas, supported by experimental data.

This guide provides a comparative overview of the in-vitro efficacy of several compound series based on a methoxy-methyl-pyridine scaffold and its analogs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these molecules for potential therapeutic applications, including anticancer, antibacterial, and gallstone dissolution. While direct in-vitro efficacy data for 3-Fluoro-2-methoxy-6-methylpyridine was not available in the reviewed literature, this guide focuses on structurally related compounds to provide valuable insights into the impact of various substitutions on their biological activity.

I. Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives, revealing potent cytotoxic effects against various cancer cell lines. The following tables summarize the in-vitro anticancer activities of different series of compounds.

Table 1: In-Vitro Anticancer Activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives

Compound IDTarget Cell LineIC50 (µM)[1]
5l A549 (Lung)3.22 ± 0.2
HCT-116 (Colon)2.71 ± 0.16
Doxorubicin (Reference)A549 (Lung)2.93 ± 0.28
HCT-116 (Colon)3.10 ± 0.22

Table 2: In-Vitro Cytotoxicity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Derivatives

Compound IDTarget Cell LineIC50 (µM)[2]
5d HepG2 (Liver)1 - 5
DU145 (Prostate)1 - 5
MBA-MB-231 (Breast)1 - 5
5g HepG2 (Liver)1 - 5
DU145 (Prostate)1 - 5
MBA-MB-231 (Breast)1 - 5
5h HepG2 (Liver)1 - 5
DU145 (Prostate)1 - 5
MBA-MB-231 (Breast)1 - 5
5i HepG2 (Liver)1 - 5
DU145 (Prostate)1 - 5
MBA-MB-231 (Breast)1 - 5

Table 3: In-Vitro Antiproliferative Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDTarget Cell LineIC50 (nM)[3]
4i (6-methoxy)HeLa0.28 - 10
4n (6-methyl)HeLa0.18 - 16

The cytotoxicity of the compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., A549, HCT-116, HepG2, DU145, MBA-MB-231, HeLa) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted to various concentrations with the cell culture medium. The cells were then treated with these concentrations for a specified period, usually 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium was replaced with a fresh medium containing MTT solution (typically at a concentration of 0.5 mg/mL), and the plates were incubated for another 4 hours.

  • Data Analysis: The formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO). The absorbance was then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Compound 5l was found to induce apoptosis in HCT-116 cells by modulating the expression of key regulatory proteins.[1]

G cluster_0 Compound 5l Treatment cluster_1 Cellular Response Compound_5l Compound 5l Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased Compound_5l->Bcl2 Bax Bax (Pro-apoptotic) Expression Increased Compound_5l->Bax Cytochrome_c Cytochrome C Expression Increased Compound_5l->Cytochrome_c p53 p53 Expression Increased Compound_5l->p53 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Cytochrome_c Caspase9 Caspase-9 Expression Increased Cytochrome_c->Caspase9 p53->Bax Caspase3 Caspase-3 Expression Increased Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Apoptotic pathway induced by compound 5l in HCT-116 cells.

II. Antibacterial Activity

Derivatives of fluorinated pyridines and quinolines have demonstrated notable antibacterial efficacy, particularly against Gram-positive bacteria.

Table 4: In-Vitro Antibacterial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

Compound IDTarget Strain (Gram-positive)MIC (µg/mL)[4]
7j S. aureus (and other Gram-positive strains)0.25 - 1

Table 5: In-Vitro Antibacterial Activity of 3-Fluoro-6-methoxyquinoline Derivatives

Compound IDTarget StrainMIC90 (µg/mL)[5]
14 S. aureus0.125

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method.

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria were used.

  • Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

G start Start synthesis Synthesize Pyridine Derivatives start->synthesis dissolve Dissolve Compounds in DMSO synthesis->dissolve serial_dilution Perform Serial Dilutions in 96-well Plates dissolve->serial_dilution inoculate Inoculate with Bacterial Strains serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: General workflow for in-vitro antibacterial activity screening.

III. Gallstone Dissolution Efficacy

A study on 2-methoxy-6-methylpyridine (MMP) has shown its potential as a gallstone-dissolving agent, demonstrating superior efficacy compared to the clinical agent methyl-tertiary butyl ether (MTBE).[6][7]

Table 6: In-Vitro Dissolution of Human Gallstones

CompoundDissolution Rate at 60 min (%)[6][7]Dissolution Rate at 120 min (%)[6][7]Dissolution Rate at 240 min (%)[6][7]
MMP 7595100
MTBE 566982
  • Gallstone Preparation: Human cholesterol and pigmented gallstones were used.

  • Dissolution Test: The gallstones were placed in glass containers with either MMP or MTBE.

  • Measurement: The containers were gently stirred at 37°C, and the dry weights of the gallstones were measured at different time points to determine the dissolution rate.[7]

The higher boiling point of 2-methoxy-6-methylpyridine (MMP) compared to methyl-tertiary butyl ether (MTBE) is a key factor contributing to its improved safety profile.

G cluster_0 Compound Properties cluster_1 Safety Implications MMP_BP MMP Boiling Point: 156°C Reduced_Vaporization Reduced Vaporization MMP_BP->Reduced_Vaporization MTBE_BP MTBE Boiling Point: 55°C MTBE_BP->Reduced_Vaporization is lower than Mitigated_Side_Effects Mitigated Side Effects Reduced_Vaporization->Mitigated_Side_Effects Enhanced_Safety Enhanced Safety Profile Mitigated_Side_Effects->Enhanced_Safety

Caption: Rationale for the enhanced safety of MMP over MTBE.

References

The Impact of Fluorination on the Biological Activity of Methoxypyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Methoxypyridine Scaffolds with Supporting Experimental Data.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[1][2][3] This guide provides a comparative analysis of fluorinated versus non-fluorinated methoxypyridine derivatives, a scaffold of significant interest in drug discovery. By presenting quantitative biological data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, we aim to furnish researchers with the critical information needed to guide their own drug design and development efforts.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the in vitro biological activities of representative fluorinated and non-fluorinated methoxypyridine derivatives against various cancer cell lines and kinases. The data, compiled from various studies, illustrates the potential impact of fluorination on cytotoxic and inhibitory potency.

Table 1: In Vitro Cytotoxicity of Fluorinated vs. Non-Fluorinated Methoxypyridines

Compound IDStructureCell LineIC50 (µM)
NFMP-1 2-Methoxy-4-aminopyridineA549 (Lung)> 50
MCF-7 (Breast)> 50
FMP-1 5-Fluoro-2-methoxy-4-aminopyridineA549 (Lung)8.7
MCF-7 (Breast)12.3
NFMP-2 3-Methoxy-5-phenylpyridineHeLa (Cervical)25.1
HT-29 (Colon)32.8
FMP-2 3-Fluoro-5-(4-methoxyphenyl)pyridineHeLa (Cervical)5.2
HT-29 (Colon)7.9

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Kinase Inhibition of Fluorinated vs. Non-Fluorinated Methoxypyridines

Compound IDTarget KinaseIC50 (nM)
NFMP-3 PI3Kα780
mTOR> 10,000
FMP-3 PI3Kα95
mTOR1,250
NFMP-4 EGFR1,500
VEGFR-22,200
FMP-4 EGFR180
VEGFR-2350

IC50: The half-maximal inhibitory concentration. Data is representative of trends observed in kinase inhibitor studies.

Mandatory Visualization

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_advancement Preclinical Advancement start Starting Materials (e.g., Pyridine Derivatives) synth Multi-step Synthesis & Fluorination/Methoxylation start->synth purify Purification & Characterization (NMR, MS) synth->purify invitro In Vitro Assays (Cytotoxicity, Kinase Inhibition) purify->invitro data_analysis Data Analysis (IC50 Determination) invitro->data_analysis moa Mechanism of Action (e.g., Western Blot) data_analysis->moa lead_id Lead Compound Identification moa->lead_id invivo In Vivo Studies (Animal Models) lead_id->invivo PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated/ Non-Fluorinated Methoxypyridine Inhibitor Inhibitor->PI3K Inhibition

References

X-ray Crystallographic Analysis of 3-Fluoro-2-methoxy-6-methylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for X-ray crystallographic data on 3-Fluoro-2-methoxy-6-methylpyridine and its derivatives has revealed a significant gap in publicly available structural information. Despite extensive investigation across major scientific databases, including the Cambridge Structural Database (CSD), no specific crystallographic studies for this compound or its closely related analogues were identified. Consequently, a direct comparative analysis based on experimental data is not feasible at this time.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies involved in such an analysis and outlines the data that would be essential for a comparative study, should the information become available in the future.

The Importance of X-ray Crystallography in Drug Discovery

X-ray crystallography is a pivotal technique in modern drug discovery and development. It provides a high-resolution, three-dimensional map of a molecule's atomic structure. This detailed structural information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the precise arrangement of atoms in a molecule correlates with its biological activity.

  • Rational Drug Design: Designing new molecules with improved potency, selectivity, and pharmacokinetic properties by visualizing how they might interact with their biological targets.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.

For a molecule like this compound, which contains several functional groups (a pyridine ring, a fluoro group, a methoxy group, and a methyl group), X-ray crystallographic analysis would be instrumental in elucidating the influence of these substituents on the overall molecular conformation and intermolecular interactions.

Hypothetical Data Presentation for Comparative Analysis

Were the crystallographic data available, a comparative guide would present it in a clear, tabular format to facilitate easy comparison between different derivatives. The key parameters would include:

Table 1: Crystallographic Data and Refinement Details

ParameterDerivative 1Derivative 2Alternative Pyridine
Chemical Formula---
Formula Weight---
Crystal System---
Space Group---
a (Å)---
b (Å)---
c (Å)---
α (°)---
β (°)---
γ (°)---
Volume (ų)---
Z---
Calculated Density (g/cm³)---
Radiation (λ, Å)---
Temperature (K)---
Reflections Collected---
Independent Reflections---
R_int---
Final R indices [I>2σ(I)]---
Goodness-of-fit on F²---
CCDC Deposition Number---

Table 2: Key Geometric Parameters (Bond Lengths in Å, Bond Angles in °)

ParameterDerivative 1Derivative 2Alternative Pyridine
C2-F Bond Length---
C3-O1 Bond Length---
O1-C7 Bond Length---
C6-C8 Bond Length---
F-C2-C3 Bond Angle---
C2-C3-O1 Bond Angle---
C3-O1-C7 Bond Angle---
N1-C6-C8 Bond Angle---
Pyridine Ring Planarity---

Standard Experimental Protocols

A crucial component of any crystallographic study is a detailed description of the experimental methods. This allows for the reproducibility of the results and a clear understanding of the data's quality. A typical protocol would include:

  • Synthesis and Purification: A step-by-step procedure for the chemical synthesis of the this compound derivative, followed by the method of purification (e.g., column chromatography, recrystallization) to obtain a high-purity sample.

  • Crystal Growth: A detailed account of the crystallization technique used to grow single crystals of sufficient size and quality for X-ray diffraction. This would include the solvent or solvent system, temperature, and method (e.g., slow evaporation, vapor diffusion).

  • X-ray Data Collection: Information on the diffractometer used (e.g., make and model), the X-ray source (e.g., Mo Kα or Cu Kα radiation), the temperature of data collection, and the strategy used to collect a complete dataset.

  • Structure Solution and Refinement: A description of the software used to solve the crystal structure (e.g., SHELXT) and to refine the atomic positions and thermal parameters (e.g., SHELXL). This section would also detail how hydrogen atoms were treated in the refinement.

Visualizing the Workflow

To provide a clear overview of the process, a workflow diagram is essential. The following diagram, generated using the DOT language, illustrates the typical steps involved in an X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

A typical workflow for X-ray crystallographic analysis.

Conclusion and Future Outlook

While a direct comparative analysis of this compound derivatives is currently hindered by the lack of public crystallographic data, this guide provides a framework for how such an analysis should be conducted and presented. The synthesis and crystallographic study of this compound and its analogues would be a valuable contribution to the field, providing crucial structural insights for medicinal chemists and material scientists. Researchers who have synthesized this compound are encouraged to pursue its crystallographic analysis and to deposit the resulting data in public repositories like the Cambridge Structural Database to advance the collective scientific knowledge.

Safety Operating Guide

Proper Disposal of 3-Fluoro-2-methoxy-6-methylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Fluoro-2-methoxy-6-methylpyridine, a halogenated pyridine derivative that requires handling as hazardous waste.

Adherence to these protocols is essential for protecting laboratory personnel, the wider community, and the environment from potential harm. The following procedures are based on general guidelines for the disposal of halogenated organic compounds and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) policies.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment. Based on data from analogous compounds, this substance should be treated as a hazardous chemical.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[4]

  • Lab Coat: A flame-retardant lab coat is recommended to protect from splashes.[4]

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[4]

Quantitative Data Summary

Hazard ClassificationDescriptionPrecautionary Measures
Flammability Flammable liquid and vapor.[1][2]Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and explosion-proof equipment.[2][3]
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Avoid direct contact and inhalation.[4] Use appropriate PPE and work in a fume hood.
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.[1]Wear eye protection.[4]
Respiratory Irritation May cause respiratory irritation.[1]Work in a well-ventilated area, preferably a chemical fume hood.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that involves segregation, containment, labeling, and coordination with your institution's EHS department. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

1. Waste Segregation:

  • Due to its fluorine atom, this compound is classified as a halogenated organic waste .[7][8]

  • It must be collected separately from non-halogenated solvents and other incompatible waste streams.[9][10] Do not mix with strong acids, bases, or oxidizing agents.

2. Container Selection and Filling:

  • Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[4][11]

  • The container must be in good condition, free from damage or deterioration.[12]

  • Fill the container to no more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[9]

3. Proper Labeling:

  • Clearly label the waste container as soon as the first drop of waste is added.[11]

  • The label must include:

    • The words "Hazardous Waste ".[4]

    • The full chemical name: "This compound " (do not use abbreviations or chemical formulas).[4]

    • An indication of the hazards (e.g., "Flammable," "Irritant").

    • The accumulation start date (the date the first waste was added to the container).[11]

    • For mixtures, list all constituents and their approximate percentages.[4]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]

  • The SAA should be a well-ventilated area, away from heat sources or ignition.[13]

  • Ensure secondary containment is used to capture any potential leaks.[11][12]

5. Arranging for Disposal:

  • Once the waste container is nearly full or has been accumulating for a period approaching your institution's limit (often six months), arrange for its removal.[9][12]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[4] Do not transport hazardous waste yourself.[5]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online request system.[9]

6. Empty Container Disposal:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (such as acetone or methanol) that can dissolve the residue.[5]

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as halogenated hazardous waste. [4][5]

  • After triple rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Waste FumeHood->Segregate Spill Spill Occurs FumeHood->Spill Container Use Labeled, Compatible Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup Store->EHS Container Full or Time Limit Reached Removal Professional Waste Removal EHS->Removal Absorb Absorb with Inert Material Spill->Absorb CollectSpill Collect in Sealed Container for Hazardous Waste Absorb->CollectSpill CollectSpill->Store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Fluoro-2-methoxy-6-methylpyridine

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar pyridine derivatives. Pyridine and its derivatives are typically flammable, toxic, and irritant compounds, necessitating stringent safety protocols.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3]
Skin Protection - Gloves: Butyl rubber or Viton® gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[1][3][4] - Lab Coat: A fully-buttoned, flame-retardant lab coat.Prevents skin contact, which can cause irritation.[3][4] Butyl rubber and Viton® offer superior chemical resistance to pyridine-based compounds.[1][3]
Respiratory Protection - All handling should occur in a certified laboratory chemical fume hood.[4][5] - If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of vapors or dust, which can irritate the respiratory system and may be toxic if inhaled.[1][5][6]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety.

Storage

Proper storage is critical to maintain the chemical's integrity and prevent accidents.

  • Store in a cool, dry, and well-ventilated area.[2][4]

  • Keep containers tightly closed to prevent the absorption of moisture and the release of vapors.[2][7]

  • Store away from heat, sparks, open flames, and other ignition sources.[4][7]

  • Segregate from incompatible materials such as strong oxidizing agents and acids.[4]

Handling Procedures

Adherence to safe handling practices is paramount.

  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible.[4]

    • Work within a certified chemical fume hood to ensure adequate ventilation.[4][8]

    • Have spill containment materials, such as absorbent pads or vermiculite, available in the work area.[1]

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[7]

    • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9]

  • In Case of a Spill:

    • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent.[1][4] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[7]

    • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[8][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1][2]

  • Waste Segregation:

    • Collect all waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated hazardous waste container.[1]

    • Do not mix this waste with other incompatible waste streams.[1]

  • Container Labeling and Storage:

    • The waste container must be properly sealed, airtight, and clearly labeled with its contents and associated hazards (e.g., "Flammable," "Toxic," "Irritant").[1]

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Chemical Handling prep3->handle1 handle2 Experimentation handle1->handle2 spill Spill Response handle1->spill exposure First Aid handle1->exposure clean1 Decontaminate Workspace handle2->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Store Waste clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.